molecular formula C22H22F2N6O2 B12427892 Onradivir CAS No. 2200336-20-3

Onradivir

Cat. No.: B12427892
CAS No.: 2200336-20-3
M. Wt: 440.4 g/mol
InChI Key: JCHDJLSIYWBAHI-ZWHBIUKWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Onradivir (also known as ZSP1273) is a novel, small-molecule anti-influenza virus agent that functions as a potent inhibitor of the RNA polymerase basic protein 2 (PB2) subunit. Its mechanism of action involves selectively blocking the cap-snatching activity of the influenza virus polymerase complex, thereby effectively inhibiting viral replication . Preclinical in vitro studies have demonstrated that this compound is effective against human influenza A viruses, including avian influenza A(H7N9), and maintains activity against baloxavir-resistant and oseltamivir-resistant strains . In a Phase 2 clinical trial, adult patients with acute uncomplicated influenza A who received a 600 mg once-daily dose of this compound within 48 hours of symptom onset experienced a significantly faster time to symptom resolution and a more rapid reduction in viral load compared to a placebo group . The drug has shown a good safety and tolerability profile in clinical studies, with no requirement for dose adjustment in patients with mild-to-severe renal impairment . As the only drug currently in development targeting the PB2 subunit with reported clinical trial results, this compound represents a promising research tool for investigating new antiviral strategies, especially against resistant influenza A viruses . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2200336-20-3

Molecular Formula

C22H22F2N6O2

Molecular Weight

440.4 g/mol

IUPAC Name

(2S,3S)-3-[[6-cyclopropyl-5-fluoro-2-(5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C22H22F2N6O2/c23-12-7-13-18(29-30-19(13)25-8-12)21-27-17(11-5-6-11)15(24)20(28-21)26-16-10-3-1-9(2-4-10)14(16)22(31)32/h7-11,14,16H,1-6H2,(H,31,32)(H,25,29,30)(H,26,27,28)/t9?,10?,14-,16-/m0/s1

InChI Key

JCHDJLSIYWBAHI-ZWHBIUKWSA-N

Isomeric SMILES

C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O

Canonical SMILES

C1CC2CCC1C(C2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

In Vitro Antiviral Spectrum of Onradivir (ZSP1273) Against Influenza A Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onradivir (also known as ZSP1273) is a novel small-molecule inhibitor targeting the highly conserved polymerase basic 2 (PB2) subunit of the influenza A virus RNA polymerase complex. This document provides a comprehensive technical overview of the in vitro antiviral spectrum of this compound against a range of seasonal and highly pathogenic avian influenza A subtypes, including strains resistant to currently approved antiviral drugs. Detailed experimental methodologies for key antiviral assays are provided, along with a summary of its potent antiviral activity.

Introduction

Influenza A viruses pose a significant and persistent threat to global public health, necessitating the development of new antiviral agents with novel mechanisms of action to address the emergence of drug-resistant strains. This compound is a promising antiviral candidate that inhibits the cap-snatching process essential for viral transcription, thereby effectively blocking viral replication. Preclinical studies have demonstrated its potent and broad-spectrum activity against various influenza A viruses.[1][2][3] This guide summarizes the available in vitro data and provides standardized protocols for the evaluation of its antiviral efficacy.

Mechanism of Action

This compound functions by inhibiting the PB2 subunit of the influenza A virus RNA-dependent RNA polymerase.[4] This inhibition prevents the "cap-snatching" mechanism, a critical step where the virus cleaves the 5' caps from host pre-mRNAs to prime its own transcription. By blocking this process, this compound effectively halts viral gene expression and replication.

Onradivir_Mechanism_of_Action cluster_host_cell Host Cell Nucleus Host_pre_mRNA Host pre-mRNA (with 5' cap) Viral_Polymerase Influenza A RNA Polymerase (PA, PB1, PB2) Host_pre_mRNA->Viral_Polymerase Cap-snatching Viral_mRNA Viral mRNA Viral_Polymerase->Viral_mRNA Transcription vRNA Viral RNA (vRNA) vRNA->Viral_Polymerase Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation This compound This compound (ZSP1273) This compound->Viral_Polymerase Inhibits PB2 subunit

Caption: Mechanism of action of this compound as a PB2 inhibitor.

Quantitative In Vitro Antiviral Activity

This compound has demonstrated potent antiviral activity against a wide range of influenza A subtypes, including seasonal H1N1 and H3N2 strains, highly pathogenic avian influenza (HPAI) strains such as H5N6 and H7N9, and strains resistant to other antivirals like oseltamivir and baloxavir. The 50% effective concentration (EC50) values are consistently in the low nanomolar range, indicating high potency.

Influenza A Strain/SubtypeEC50 (nM)Reference
Seasonal Strains
H1N1 (A/PR/8/34)0.042[1]
H1N1 (A/California/07/2009)0.02 ± 0.003[1]
H3N2 (A/California/2/2014)0.01 ± 0.0002[1]
H1N1 & H3N2 Average Range0.012 - 0.063[1]
Avian Strains
H5N6 (A/Guangzhou/39715/2014)0.245 ± 0.03[1]
H7N9 (A/Anhui/01/2013)0.627 ± 0.312[1]
H7N9 (A/Qingyuan/GIRD01/2017)0.777 ± 0.427[1]
Drug-Resistant Strains
Oseltamivir-Resistant H1N10.014[1]
Baloxavir-Resistant H1N10.028[1]

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to determine the antiviral activity of this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the concentration of an antiviral compound that is required to inhibit virus-induced cell death.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Trypsin-EDTA

  • Influenza A virus stock

  • This compound (ZSP1273)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates at a density of 1.5 x 10^4 cells/well and incubate at 37°C with 5% CO2 for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium (DMEM with 2 µg/mL TPCK-trypsin and 1% penicillin-streptomycin).

  • Infection: Aspirate the culture medium from the MDCK cells and wash once with phosphate-buffered saline (PBS). Add the diluted this compound and the influenza A virus at a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until CPE is observed in the virus control wells.

  • Quantification of CPE: Assess cell viability using a commercially available assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the EC50 value by non-linear regression analysis of the dose-response curve.

Plaque Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques.

Materials:

  • MDCK cells

  • 6-well plates

  • Agarose overlay medium (e.g., 2X MEM, agarose, TPCK-trypsin)

  • Crystal violet solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.

  • Infection: Wash the cell monolayers with PBS and infect with a dilution of influenza A virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: Remove the viral inoculum and overlay the cells with agarose medium containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.

  • Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.

Antiviral_Assay_Workflow cluster_workflow In Vitro Antiviral Assay Workflow Start Start Cell_Culture Seed MDCK cells in plates Start->Cell_Culture Compound_Prep Prepare serial dilutions of this compound Cell_Culture->Compound_Prep Infection Infect cells with Influenza A virus Compound_Prep->Infection Treatment Add this compound dilutions to infected cells Infection->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Endpoint_Measurement Measure endpoint (CPE or Plaque Formation) Incubation->Endpoint_Measurement Data_Analysis Calculate EC50 values Endpoint_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for in vitro antiviral assays.

Conclusion

This compound (ZSP1273) is a potent inhibitor of influenza A virus replication in vitro. Its novel mechanism of action, targeting the viral PB2 subunit, results in broad-spectrum activity against seasonal, avian, and drug-resistant influenza A strains. The low nanomolar EC50 values highlight its potential as a valuable therapeutic agent in the management of influenza A infections. The provided experimental protocols can serve as a guide for further research and comparative studies of this compound and other anti-influenza compounds.

References

Navigating Resistance: A Technical Guide to Onradivir and Influenza Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential for influenza virus resistance to Onradivir (also known as pimodivir or ZSP1273), a first-in-class inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit. By targeting the highly conserved cap-binding domain of PB2, this compound effectively blocks the "cap-snatching" mechanism essential for viral transcription.[1][2] This document summarizes key quantitative data on resistance, details the experimental protocols for its assessment, and visualizes the underlying molecular and experimental frameworks.

Quantitative Assessment of this compound Resistance

The emergence of drug resistance is a critical consideration in the development of any antiviral agent. For this compound, resistance is primarily associated with specific amino acid substitutions in the PB2 subunit of the viral RNA-dependent RNA polymerase. These mutations can reduce the binding affinity of the drug to its target, thereby diminishing its inhibitory effect. The following tables summarize key findings from in vitro and clinical studies.

Table 1: PB2 Mutations and Associated Reduction in this compound Susceptibility

Influenza A StrainPB2 MutationFold-Change in EC50/IC50Study TypeReference
A/Puerto Rico/8/34(H1N1)Q306H>63In vitro passage[2]
A/Puerto Rico/8/34(H1N1)S324I>257In vitro passage[2]
A/Puerto Rico/8/34(H1N1)S324N>118In vitro passage[2]
A/Puerto Rico/8/34(H1N1)S324R>129In vitro passage[2]
A/Puerto Rico/8/34(H1N1)F404Y>108In vitro passage[2]
A/Puerto Rico/8/34(H1N1)N510T>129In vitro passage[2]
Not SpecifiedF404Y~280 (KD)Preclinical[3][4]
A(H1N1)pdm09 or A(H3N2)M431I57Clinical Trial (Phase 2b)[3][4]
A/turkey/Minnesota/833/80 (H4N2)H357N~100In vitro testing[3][4]

EC50/IC50 values represent the concentration of a drug that is required for 50% of its maximum effect. A higher fold-change indicates greater resistance. KD (dissociation constant) is a measure of binding affinity. A higher fold-change in KD indicates weaker binding of the drug to the target.

Table 2: Clinical Trial Data on this compound Efficacy

Clinical Trial PhaseDosing RegimenMedian Time to Symptom Alleviation (vs. Placebo)Key FindingsReference
Phase 2200 mg twice daily46.92 h vs 62.87 hDecreased time to symptom alleviation.[5][6][7]
Phase 2400 mg twice daily54.87 h vs 62.87 hDecreased time to symptom alleviation.[5][6][7]
Phase 2600 mg once daily40.05 h vs 62.87 hStatistically significant decrease in time to symptom alleviation.[5][6][7]
Phase 3600 mg once daily38.83 h vs 63.35 hSignificantly shorter time to symptom alleviation compared to placebo and similar efficacy to oseltamivir.[8][9]

Experimental Protocols for Resistance Assessment

The identification and characterization of this compound resistance mutations involve a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Resistance Selection by Serial Passage

This method is used to generate resistant viruses in a controlled laboratory setting.

  • Virus Propagation: Influenza A virus (e.g., A/Puerto Rico/8/34(H1N1)) is propagated in a suitable cell line, such as Madin-Darby canine kidney (MDCK) cells.

  • Drug Exposure: The virus is cultured in the presence of sub-optimal concentrations of this compound.

  • Serial Passaging: The supernatant from the infected cells, containing progeny virions, is harvested and used to infect fresh cell cultures with gradually increasing concentrations of this compound.

  • Plaque Assay: At various passages, the viral population is subjected to a plaque assay to isolate individual viral clones.

  • Susceptibility Testing: The susceptibility of the isolated clones to this compound is determined using a neuraminidase inhibition assay or a plaque reduction assay to calculate the EC50 value.

  • Genotypic Analysis: The PB2 gene of resistant clones is sequenced to identify mutations responsible for the reduced susceptibility.

Deep Mutational Scanning (DMS)

DMS allows for a comprehensive assessment of all possible single amino acid substitutions in PB2 and their impact on this compound resistance.[1][10][11]

  • Mutant Library Generation: A library of plasmids containing all possible single amino acid mutations in the PB2 gene is created using site-directed mutagenesis.

  • Reverse Genetics: The mutant PB2 plasmids, along with plasmids for the other influenza virus genes, are co-transfected into cells to generate a library of mutant viruses.

  • Selective Pressure: The virus library is then cultured in the presence and absence of this compound.

  • Deep Sequencing: The PB2 gene from the viral populations is sequenced before and after drug selection.

  • Data Analysis: The frequency of each mutation in the drug-treated versus the untreated population is compared to identify mutations that confer a fitness advantage in the presence of this compound, thus indicating their role in resistance.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity between this compound and the wild-type or mutant PB2 protein.[3]

  • Protein Expression and Purification: The cap-binding domain of wild-type and mutant PB2 proteins is expressed in a suitable system (e.g., E. coli) and purified.

  • Titration: A solution of this compound is titrated into a solution containing the purified PB2 protein in a microcalorimeter.

  • Heat Measurement: The heat released or absorbed during the binding reaction is measured.

  • Thermodynamic Analysis: The resulting data is analyzed to determine the dissociation constant (KD), which is a measure of the binding affinity. A higher KD value for a mutant protein indicates weaker binding and is indicative of resistance.

Visualizing Molecular and Experimental Frameworks

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and the study of resistance.

cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_onradivir_action This compound Mechanism of Action Host Cell Host Cell Viral Entry Viral Entry Viral RNP Release Viral RNP Release Viral Entry->Viral RNP Release Endocytosis & Uncoating Nuclear Import Nuclear Import Viral RNP Release->Nuclear Import To Nucleus Transcription & Replication Transcription & Replication Nuclear Import->Transcription & Replication In Nucleus mRNA Export mRNA Export Transcription & Replication->mRNA Export Viral mRNA vRNP Export vRNP Export Transcription & Replication->vRNP Export New vRNPs PB2_Cap_Binding PB2 Binds Host mRNA Cap Protein Synthesis Protein Synthesis mRNA Export->Protein Synthesis In Cytoplasm Assembly Assembly Protein Synthesis->Assembly Budding & Release Budding & Release Assembly->Budding & Release New Virions vRNP Export->Assembly Cap_Snatching Cap_Snatching PB2_Cap_Binding->Cap_Snatching Initiates Transcription This compound This compound This compound->Inhibition Viral mRNA Synthesis Viral mRNA Synthesis Cap_Snatching->Viral mRNA Synthesis Primer for RdRp

Figure 1: Influenza virus replication cycle and the inhibitory action of this compound.

cluster_workflow Experimental Workflow for this compound Resistance Characterization start Start with Wild-Type Influenza A Virus passage In Vitro Serial Passage with this compound start->passage dms Deep Mutational Scanning (DMS) start->dms selection Selection of Resistant Variants passage->selection dms->selection genotype Genotypic Analysis (PB2 Sequencing) selection->genotype phenotype Phenotypic Analysis (EC50 Determination) selection->phenotype biophysical Biophysical Analysis (ITC for PB2 Binding) genotype->biophysical end Identification of Resistance Mutations phenotype->end biophysical->end

Figure 2: Workflow for identifying and characterizing this compound resistance.

cluster_logic Logical Relationship of PB2 Mutations to this compound Resistance mutation Amino Acid Substitution in PB2 Gene (e.g., F404Y, M431I, H357N) structure Altered 3D Structure of PB2 Cap-Binding Domain mutation->structure binding Reduced Binding Affinity of this compound to PB2 structure->binding inhibition Decreased Inhibition of 'Cap-Snatching' Mechanism binding->inhibition replication Viral Replication Continues in Presence of Drug inhibition->replication resistance Phenotypic Resistance to this compound replication->resistance

Figure 3: The causal chain from PB2 mutation to this compound resistance.

Conclusion

This compound represents a promising therapeutic option for influenza A infection, with a mechanism of action distinct from currently approved antiviral drugs.[5] While the potential for resistance exists, it appears to be associated with specific, and currently rare, mutations in the PB2 subunit.[1][2] Comprehensive surveillance and ongoing research, utilizing the experimental approaches detailed in this guide, are essential to monitor for the emergence of resistant strains and to inform the clinical deployment of this novel antiviral. The data gathered from such studies will be invaluable for the development of next-generation inhibitors with a high barrier to resistance.[3][4]

References

Structural Activity Relationship of Onradivir and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of Onradivir (ZSP1273) and its analogues as potent inhibitors of the influenza A virus. This compound is a novel antiviral agent that targets the polymerase basic protein-2 (PB2) subunit of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme in the virus's replication cycle. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for the development of next-generation influenza therapeutics with improved efficacy and resistance profiles.

Mechanism of Action: Inhibition of the "Cap-Snatching" Process

This compound and its analogues exert their antiviral effect by inhibiting the "cap-snatching" mechanism of the influenza virus.[1] The viral RdRp, a heterotrimeric complex composed of the PA, PB1, and PB2 subunits, initiates the transcription of its genome by cleaving the 5' cap from host pre-mRNAs.[2] This capped RNA fragment is then used as a primer to synthesize viral mRNA. The PB2 subunit is responsible for recognizing and binding to the 7-methylguanosine (m7G) cap of the host pre-mRNA.[2] By binding to a highly conserved pocket on the PB2 subunit, this compound and its analogues competitively inhibit this interaction, thereby preventing the initiation of viral transcription and subsequent replication.[3]

Influenza_Virus_Cap_Snatching_Mechanism_and_Onradivir_Inhibition cluster_host_cell Host Cell Nucleus cluster_virus Influenza Virus Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2_subunit PB2 Subunit Host_pre_mRNA->PB2_subunit 1. Binding of 5' cap Capped_primer Capped RNA Primer Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) PA_subunit PA Subunit PB2_subunit->PA_subunit 2. Activation PA_subunit->Host_pre_mRNA 3. Cleavage (Cap-Snatching) PB1_subunit PB1 Subunit Viral_mRNA Viral mRNA PB1_subunit->Viral_mRNA 4. Viral mRNA Transcription vRNA Viral RNA (vRNA) vRNA->PB1_subunit This compound This compound This compound->PB2_subunit Inhibition Capped_primer->PB1_subunit Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins 5. Translation

Figure 1. Mechanism of influenza virus cap-snatching and inhibition by this compound.

Structural Activity Relationship (SAR) of this compound Analogues

The development of this compound has been informed by SAR studies on its structural analogue, Pimodivir (VX-787). Research has focused on modifying key structural components of these molecules to enhance their antiviral potency, improve their pharmacokinetic profiles, and overcome potential resistance.

Core Scaffold Modifications

Pimodivir, a known PB2 inhibitor, serves as a foundational scaffold for the design of new analogues. Studies have explored bioisosteric replacements for the 7-azaindole core of Pimodivir. For instance, the substitution with a 5,7-difluoroindole moiety has been shown to yield potent and metabolically stable inhibitors.[4] This modification addresses the potential for metabolism by aldehyde oxidase, a drawback observed with some earlier inhibitors of this class.[4]

Side Chain and Linker Modifications

Exploration of the chemical space around the core scaffold has led to the identification of novel derivatives with significant anti-influenza activity. For example, the synthesis of thienopyrimidine derivatives has resulted in compounds with antiviral activities in the low nanomolar range, comparable to Pimodivir.[3]

Furthermore, the design of analogues containing a 2,3-dihydro-imidazopyridine fragment has been investigated to expand the chemical diversity and improve the pharmacokinetic properties of Pimodivir.[5] While these initial analogues showed slightly reduced activity compared to the parent compound, they exhibited good metabolic stability.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound analogues, comparing their in vitro activity and binding affinity.

Table 1: In Vitro Antiviral Activity of this compound Analogues

CompoundCore ScaffoldKey ModificationsInfluenza StrainIC50 (µM)Cytotoxicity (CC50 in MDCK cells, µM)Reference
Pimodivir (VX-787) 7-Azaindole-A/Puerto Rico/8/34 (H1N1)Not explicitly stated in this study>200[5]
Comp. I 2,3-dihydro-imidazopyridineReplacement of 7-azaindoleA/Puerto Rico/8/34 (H1N1)0.07>200[5]
Comp. II 2,3-dihydro-imidazopyridineReplacement of 7-azaindoleA/Puerto Rico/8/34 (H1N1)0.09>200[5]
11a 5,7-difluoroindoleReplacement of 7-azaindoleNot specifiedPotent inhibitorNot specified[4]
16a ThienopyrimidineModification of core and side chainsPR8-GLuc (H1N1)Low nanomolar rangeNot specified[3]
16b ThienopyrimidineModification of core and side chainsPR8-GLuc (H1N1)Low nanomolar rangeNot specified[3]

Table 2: Binding Affinity of this compound Analogues to the PB2 Subunit

CompoundKD (µM)Reference
Pimodivir (VX-787) 0.152[5]
Comp. I 1.398[5]
Comp. II 1.670[5]

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the in vitro antiviral activity of the compounds by measuring the inhibition of virus-induced cell death.

Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and cultured until a confluent monolayer is formed.[6]

  • Virus Infection: The cells are infected with an influenza A virus strain (e.g., A/Puerto Rico/8/34 H1N1) at a predetermined multiplicity of infection (MOI).[3]

  • Compound Treatment: Serial dilutions of the test compounds are added to the infected cells.[6] A positive control (e.g., another known antiviral) and a negative control (no compound) are included.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for the development of CPE in the virus control wells (typically 48-72 hours).[6]

  • CPE Assessment: The extent of CPE is observed microscopically.[7] Cell viability can be quantified using a colorimetric assay such as the MTT assay, which measures the metabolic activity of living cells.[6]

  • Data Analysis: The IC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%, is calculated from the dose-response curve.

CPE_Inhibition_Assay_Workflow Start Start Seed_Cells 1. Seed MDCK cells in 96-well plates Start->Seed_Cells Incubate_1 2. Incubate to form a monolayer Seed_Cells->Incubate_1 Infect_Cells 3. Infect cells with influenza virus Incubate_1->Infect_Cells Add_Compounds 4. Add serial dilutions of test compounds Infect_Cells->Add_Compounds Incubate_2 5. Incubate for 48-72 hours Add_Compounds->Incubate_2 Assess_CPE 6. Assess Cytopathic Effect (CPE) Incubate_2->Assess_CPE Quantify_Viability 7. Quantify cell viability (e.g., MTT assay) Assess_CPE->Quantify_Viability Calculate_IC50 8. Calculate IC50 values Quantify_Viability->Calculate_IC50 End End Calculate_IC50->End SPR_Assay_Workflow Start Start Immobilize_Protein 1. Immobilize purified PB2 protein on a sensor chip Start->Immobilize_Protein Inject_Compound 2. Inject test compound solution over the chip Immobilize_Protein->Inject_Compound Measure_Binding 3. Measure real-time binding (SPR signal) Inject_Compound->Measure_Binding Association_Phase 4. Association phase: compound binds to PB2 Measure_Binding->Association_Phase Dissociation_Phase 5. Dissociation phase: compound dissociates from PB2 Association_Phase->Dissociation_Phase Analyze_Sensorgram 6. Analyze the sensorgram Dissociation_Phase->Analyze_Sensorgram Determine_Kinetics 7. Determine kon and koff Analyze_Sensorgram->Determine_Kinetics Calculate_KD 8. Calculate KD (Binding Affinity) Determine_Kinetics->Calculate_KD End End Calculate_KD->End

References

Methodological & Application

Application Notes and Protocols for the Quantification of Onradivir in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onradivir (ZSP1273) is an antiviral agent that shows potent inhibitory activity against the influenza A virus by targeting the polymerase basic protein 2 (PB2) subunit of the viral RNA polymerase complex.[1][2] As this compound progresses through clinical development, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[3][4] These application notes provide detailed protocols for the quantification of this compound in plasma and urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), along with information on its mechanism of action.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described HPLC-MS/MS method for the quantification of this compound in human plasma and urine.[3]

Table 1: HPLC-MS/MS Method Validation Parameters for this compound in Human Plasma [3]

Validation ParameterTotal this compoundUnbound this compound
Linearity Range 4.00 - 10,000 ng/mL20.0 - 10,000 pg/mL
Accuracy (% Deviation) -4.1% to 3.5%-5.0% to 4.0%
Precision (%CV) ≤ 6.4%≤ 6.6%
Internal Standard This compound-d4This compound-d4
Sample Preparation Protein Precipitation or Liquid-Liquid ExtractionProtein Precipitation or Liquid-Liquid Extraction

Table 2: HPLC-MS/MS Method Validation Parameters for this compound in Human Urine [3]

Validation ParameterThis compound
Linearity Range 2.00 - 1,000 ng/mL
Accuracy (% Deviation) -1.6% to 3.0%
Precision (%CV) ≤ 5.4%
Internal Standard This compound-d4
Sample Preparation Liquid-Liquid Extraction

Experimental Protocols

Sample Collection and Handling

Plasma:

  • Collect 4 mL of whole blood in K2-EDTA tubes.[3]

  • Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.[3]

  • Centrifuge the samples at 1,700 x g for 10 minutes at 4°C.[3]

  • Separate the clear plasma supernatant and store at -80°C until analysis.[3]

Urine:

  • Collect urine samples and mix thoroughly.

  • Aliquot the samples and store at -80°C until analysis.[3]

Sample Preparation Protocols

2.1. Protein Precipitation for Plasma Samples

This method is suitable for the extraction of total and unbound this compound from plasma.

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound-d4).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes.

  • Transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the HPLC-MS/MS system.

2.2. Liquid-Liquid Extraction for Plasma and Urine Samples

This method is also applicable for both plasma and urine samples.

  • Thaw frozen plasma or urine samples at room temperature.

  • To 200 µL of the sample, add the internal standard (this compound-d4).

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

HPLC-MS/MS Analysis Protocol

The following is a representative protocol for the quantification of this compound. The mass spectrometer used for the analysis of urinary this compound was an AB Sciex Triple Quad 4500.[3]

  • HPLC System: A standard high-performance liquid chromatography system.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[3]

  • Ionization Mode: Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.[3]

  • Mass Transitions:

    • This compound: m/z 441.2 → 289.2 Da[3]

    • This compound-d4 (Internal Standard): m/z 445.1 → 135.1 Da[3]

A specific column and mobile phase composition would need to be optimized for your specific instrumentation, but a typical starting point for a reverse-phase separation of a small molecule like this compound would be:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

This compound Mechanism of Action and Signaling Pathway

This compound is an inhibitor of the influenza A virus RNA polymerase basic protein 2 (PB2) subunit.[1] The PB2 subunit is critical for the "cap-snatching" process, where the virus cleaves the 5' caps of host pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By inhibiting the PB2 subunit, this compound effectively blocks viral transcription and replication.

Furthermore, the PB2 protein has been shown to interact with host cell proteins to evade the innate immune response. Specifically, PB2 can interact with the mitochondrial antiviral signaling (MAVS) protein and components of the JAK/STAT pathway to suppress the production of type I interferons (IFN-β).[5][6][7]

Below are diagrams illustrating the experimental workflow and the signaling pathway affected by this compound.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_sample_extraction Sample Extraction cluster_analysis Analysis blood Blood Sample (K2-EDTA) centrifugation Centrifugation (1,700 x g, 10 min, 4°C) blood->centrifugation urine Urine Sample urine_aliquot Urine Aliquoting urine->urine_aliquot plasma_separation Plasma Separation centrifugation->plasma_separation protein_precipitation Protein Precipitation (Acetonitrile) plasma_separation->protein_precipitation lle Liquid-Liquid Extraction plasma_separation->lle urine_aliquot->lle hplc_msms HPLC-MS/MS Analysis protein_precipitation->hplc_msms lle->hplc_msms data_quantification Data Quantification hplc_msms->data_quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_virus Influenza A Virus cluster_host_cell Host Cell virus Viral RNA rig_i RIG-I virus->rig_i senses pb2 PB2 Subunit mavs MAVS (Mitochondria) pb2->mavs inhibits jak1 JAK1 pb2->jak1 promotes degradation of rig_i->mavs activates irf3 IRF3 mavs->irf3 activates stat STAT1/2 jak1->stat phosphorylates nucleus Nucleus irf3->nucleus translocates to ifn_gene IFN-β Gene nucleus->ifn_gene activates transcription of ifn_protein IFN-β Protein ifn_gene->ifn_protein leads to production of This compound This compound This compound->pb2 inhibits

Caption: this compound's mechanism of action targeting the influenza A virus PB2 subunit and its effect on host innate immunity.

References

Application Note: Generation and Characterization of Onradivir-Resistant Influenza A Virus Strains

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the in vitro generation of influenza A virus strains exhibiting reduced susceptibility to Onradivir, a novel inhibitor of the viral polymerase basic protein 2 (PB2) subunit. The described methodology involves serial passage of the virus in cell culture under escalating drug pressure. This protocol is intended for researchers in virology and drug development to study resistance mechanisms, identify specific genetic mutations conferring resistance, and evaluate the fitness of resistant variants.

Introduction

This compound (ZSP1273) is a potent antiviral agent that targets the PB2 subunit of the influenza A virus polymerase complex, an essential component for viral RNA transcription and replication.[1][2][3][4] Clinical trials have demonstrated its efficacy in treating uncomplicated influenza A infections, positioning it as a valuable alternative to existing therapies like oseltamivir.[2][5] As with any antiviral, the potential for the emergence of drug-resistant strains is a significant concern that necessitates proactive laboratory investigation.[6][7]

The generation of resistant viruses in a controlled laboratory setting is a critical step in understanding the genetic barrier to resistance, identifying key amino acid substitutions, and developing next-generation inhibitors. The most common method for selecting resistant viruses in vitro is through serial passage in cell culture in the presence of the antiviral agent.[8][9] This protocol outlines a comprehensive workflow for selecting and characterizing this compound-resistant influenza A strains using Madin-Darby Canine Kidney (MDCK) cells.

This compound Mechanism of Action

This compound functions by inhibiting the cap-binding activity of the PB2 subunit of the influenza virus RNA-dependent RNA polymerase. This inhibition prevents the virus from "snatching" capped RNA primers from host pre-mRNAs, a crucial step for initiating the transcription of viral mRNAs. By blocking this process, this compound effectively halts viral replication.

cluster_host_cell Host Cell Nucleus cluster_polymerase Influenza Polymerase Complex cluster_drug_action Drug Action Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 Subunit Host_pre_mRNA->PB2 'Cap-Snatching' Capped_Primer Capped RNA Primer PB1 PB1 Subunit Capped_Primer->PB1 initiates transcription Viral_mRNA Viral mRNA vRNA Viral RNA (vRNA) vRNA->PB1 PB2->Capped_Primer cleaves PB1->Viral_mRNA PA PA Subunit This compound This compound This compound->Block Block->PB2 Inhibits cap-binding

Caption: Mechanism of this compound action on the influenza virus polymerase complex.

Experimental Protocols

Materials and Reagents
  • Virus: Wild-type influenza A virus strain (e.g., A/California/07/2009 (H1N1) or a recent clinical isolate).

  • Cells: Madin-Darby Canine Kidney (MDCK) cells.

  • This compound: Analytical grade compound, dissolved in DMSO to a stock concentration of 10 mM.

  • Media:

    • Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Infection Medium: DMEM supplemented with 0.2% Bovine Serum Albumin (BSA), 1% Penicillin-Streptomycin, and 2 µg/mL TPCK-treated trypsin.

  • Reagents for Virus Titration: Crystal violet solution, 10% formalin.

  • Reagents for RNA extraction and RT-PCR: Commercial kits for viral RNA extraction, primers for amplifying the PB2 gene segment, reverse transcriptase, and high-fidelity DNA polymerase.

Protocol 1: Determination of 50% Inhibitory Concentration (IC₅₀)

Before initiating the resistance selection, the baseline susceptibility of the wild-type virus to this compound must be determined.

  • Cell Seeding: Seed MDCK cells in 96-well plates at a density that forms a confluent monolayer within 24 hours.

  • Drug Dilution: Prepare a 2-fold serial dilution of this compound in Infection Medium, starting from a high concentration (e.g., 100 µM) down to a minimal concentration. Include a "no-drug" control.

  • Infection: Aspirate Growth Medium from the cells and wash with PBS. Infect the cells with the wild-type influenza virus at a Multiplicity of Infection (MOI) of 0.01.

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add 100 µL of the prepared this compound dilutions to the corresponding wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant cytopathic effect (CPE) is observed in the no-drug control wells.

  • Quantification: Measure the antiviral activity. This can be done by quantifying cell viability using an MTS assay or by collecting the supernatant to determine the viral titer via a plaque assay or TCID₅₀ assay.

  • Calculation: Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response) with appropriate software.

Protocol 2: Serial Passage for Resistance Selection

This protocol uses escalating concentrations of this compound to select for resistant viral populations.

cluster_workflow Resistance Selection Workflow cluster_analysis Analysis at each passage P0 Start: Wild-Type Virus + MDCK Cells P1 Passage 1 (P1) [this compound] = 0.5x IC₅₀ P0->P1 Infect P2 Passage 2 (P2) [this compound] = 1x IC₅₀ P1->P2 Harvest & Infect A1 Viral Titer (TCID₅₀) P1->A1 P_n Passage n (Pn) [this compound] = ↑↑ conc. P2->P_n Repeat Passages (Increase [Drug]) A2 Phenotypic Assay (IC₅₀ Determination) P2->A2 Resistant Resistant Virus Population (Reduced Susceptibility) P_n->Resistant A3 Genotypic Assay (PB2 Sequencing) P_n->A3

Caption: Workflow for the in vitro selection of this compound-resistant influenza virus.

  • Initial Infection (Passage 1): Infect a T-25 flask of confluent MDCK cells with the wild-type influenza virus at an MOI of 0.01. After adsorption, add Infection Medium containing this compound at a sub-inhibitory concentration (e.g., 0.5x IC₅₀).

  • Incubation and Harvest: Incubate the flask at 37°C until 75-90% CPE is observed (typically 2-3 days). Harvest the supernatant, clarify by low-speed centrifugation, and store at -80°C. This is the Passage 1 (P1) virus stock.

  • Subsequent Passages: Use the P1 virus stock to infect a fresh T-25 flask of MDCK cells. This time, use Infection Medium containing this compound at a higher concentration (e.g., 1x IC₅₀).

  • Escalation of Drug Pressure: Repeat the passage process. With each subsequent passage, gradually increase the concentration of this compound (e.g., 2x, 4x, 8x IC₅₀). The key is to increase the concentration only when the virus demonstrates robust replication at the current concentration. If the virus fails to replicate, the previous concentration should be maintained for one or two more passages.

  • Monitoring: At each passage, aliquot a portion of the harvested virus for:

    • Viral Titration: To ensure the virus is replicating.

    • Phenotypic Analysis: Periodically perform the IC₅₀ assay (Protocol 2.2) to check for a shift in susceptibility.

    • Genotypic Analysis: Store samples for subsequent RNA extraction and sequencing of the PB2 gene.

  • Termination: Continue the process for 15-20 passages or until a significant increase (e.g., >10-fold) in the IC₅₀ value is observed.

Protocol 3: Genotypic Characterization
  • RNA Extraction: Extract viral RNA from the supernatant of selected passages (e.g., P5, P10, P15, and the final passage) using a commercial viral RNA extraction kit.

  • RT-PCR: Perform reverse transcription followed by PCR (RT-PCR) to amplify the full coding sequence of the PB2 gene. Use a high-fidelity polymerase to minimize PCR-introduced errors.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing. For analyzing mixed populations, next-generation sequencing (NGS) is recommended.

  • Sequence Analysis: Align the sequences from the passaged viruses with the wild-type PB2 sequence to identify amino acid substitutions.

Data Presentation and Interpretation

Quantitative data should be meticulously recorded and summarized to track the evolution of resistance over time.

Table 1: Summary of Resistance Selection and Characterization
Passage NumberThis compound Conc. (µM)Viral Titer (log₁₀ TCID₅₀/mL)Fold-Change in IC₅₀IC₅₀ (µM)PB2 Amino Acid Substitutions
P0 (Wild-Type)07.51.00.5None
P52.07.22.41.2[Hypothetical: K356R]
P108.06.811.25.6[Hypothetical: K356R, D480N]
P1532.06.545.822.9[Hypothetical: K356R, D480N]

Note: Data presented in this table is hypothetical and for illustrative purposes only.

A significant fold-change in the IC₅₀ value, coupled with the consistent identification of specific mutations in the PB2 gene, provides strong evidence for the generation of an this compound-resistant strain. Further characterization, such as reverse genetics to confirm the role of specific mutations and viral fitness assays (e.g., replication kinetics, competition assays), should be performed.

References

Onradivir: A Novel Probe for Interrogating the Influenza A Virus Replication Cycle

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Onradivir (formerly ZSP1273) is a potent and selective inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit.[1][2][3][4] By targeting the cap-binding domain of PB2, this compound effectively blocks a critical step in the viral replication cycle: the "cap-snatching" mechanism required for the initiation of viral mRNA transcription.[1][2][4] This unique mechanism of action makes this compound a valuable tool for researchers and drug development professionals studying the intricacies of influenza A virus replication. These application notes provide detailed protocols and data to facilitate the use of this compound as a research tool to probe the viral life cycle, from basic virology studies to preclinical drug evaluation.

Mechanism of Action

This compound specifically inhibits the endonuclease activity of the viral RNA-dependent RNA polymerase (RdRp) complex by binding to the PB2 subunit. This prevents the virus from cleaving the 5' caps of host cell pre-mRNAs to use as primers for its own mRNA synthesis. This targeted inhibition halts viral gene expression and subsequent replication.[1][2]

cluster_host_cell Host Cell Host_pre_mRNA Host pre-mRNA (with 5' cap) Influenza_RdRp Influenza RdRp (PA, PB1, PB2) Host_pre_mRNA->Influenza_RdRp 'Cap-snatching' Viral_mRNA_synthesis Viral mRNA Synthesis Influenza_RdRp->Viral_mRNA_synthesis Initiates This compound This compound This compound->Influenza_RdRp Inhibits PB2 subunit Viral_Protein_Production Viral Protein Production Viral_mRNA_synthesis->Viral_Protein_Production Virus_Replication Virus Replication Viral_Protein_Production->Virus_Replication

Caption: this compound's mechanism of action targeting the influenza virus RdRp.

Quantitative Data

This compound has demonstrated potent in vitro activity against a wide range of influenza A virus strains, including those resistant to other antiviral drugs like oseltamivir and baloxavir.[2][5]

Table 1: In Vitro Antiviral Activity of this compound (ZSP1273) against Influenza A Virus Strains [2][5]

Virus StrainTypeEC50 (nM)
A/H1N1Wild-Type0.01 - 0.042
A/H3N2Wild-Type0.01 - 0.063
Oseltamivir-Resistant H1N1Resistant0.014 - 0.017
Baloxavir-Resistant H1N1Resistant0.028
Highly Pathogenic Avian Influenza (HPAI)H5N1Sensitive (EC50 not specified)

Table 2: Inhibitory Activity of this compound (ZSP1273) on Influenza A Virus Polymerase [2][5]

CompoundTargetIC50 (nM)
This compound (ZSP1273) PB2 Subunit 0.562 ± 0.116
VX-787 (Pimodivir)PB2 Subunit1.449 ± 0.34
FavipiravirRdRp (non-specific)34,087.67 ± 16,009.21

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on the influenza virus replication cycle.

Plaque Assay for Determining Antiviral Activity

This assay is used to determine the concentration of this compound that inhibits the formation of viral plaques, providing a measure of its antiviral efficacy.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound (ZSP1273)

  • Influenza A virus stock of known titer (e.g., A/WSN/33)

  • SeaPlaque Agarose

  • TPCK-treated trypsin

  • Crystal Violet staining solution

  • 6-well plates

Protocol:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well). Incubate at 37°C with 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound in serum-free DMEM. The final concentrations should bracket the expected EC50 value.

  • Virus Dilution: Prepare a dilution of the influenza A virus stock in serum-free DMEM to a concentration that will produce a countable number of plaques (e.g., 100-200 PFU/well).

  • Infection: When the MDCK cell monolayer is confluent, wash the cells with PBS. Add 200 µL of the virus dilution to each well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • This compound Treatment: After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS. Add 2 mL of the different concentrations of this compound diluted in the agarose overlay medium to the respective wells. The overlay should contain 1% SeaPlaque Agarose and 1 µg/mL TPCK-treated trypsin.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Staining and Plaque Counting: Fix the cells with 10% formalin for 30 minutes. Remove the agarose overlay and stain the cell monolayer with 0.5% crystal violet solution for 15 minutes. Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each this compound concentration relative to the untreated control. The EC50 value can be determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

cluster_workflow Plaque Assay Workflow Start Start Seed_Cells Seed MDCK Cells in 6-well plates Start->Seed_Cells Infect_Cells Infect MDCK Monolayer (1 hour) Seed_Cells->Infect_Cells Prepare_Drug Prepare this compound Serial Dilutions Add_Treatment Add this compound in Agarose Overlay Prepare_Drug->Add_Treatment Prepare_Virus Prepare Influenza Virus Dilution Prepare_Virus->Infect_Cells Infect_Cells->Add_Treatment Incubate Incubate (48-72 hours) Add_Treatment->Incubate Stain_Count Fix, Stain, and Count Plaques Incubate->Stain_Count Analyze Calculate EC50 Stain_Count->Analyze End End Analyze->End

Caption: Workflow for the plaque assay to determine antiviral activity.

TCID50 Assay for Viral Titer Determination

The Tissue Culture Infectious Dose 50 (TCID50) assay is another method to quantify the infectious virus titer in the presence or absence of this compound.

Materials:

  • MDCK cells

  • 96-well plates

  • DMEM with 2% FBS and Penicillin-Streptomycin

  • This compound (ZSP1273)

  • Influenza A virus stock

  • TPCK-treated trypsin

  • Hemagglutination assay reagents (optional, for endpoint determination)

Protocol:

  • Cell Seeding: Seed MDCK cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.

  • Drug and Virus Preparation: Prepare serial ten-fold dilutions of the virus stock in serum-free DMEM. Prepare a fixed, non-toxic concentration of this compound in serum-free DMEM.

  • Infection and Treatment: Mix equal volumes of each virus dilution with the this compound solution (or media for control). After a brief pre-incubation, add 100 µL of the virus/drug mixture to the corresponding wells of the MDCK plate (typically 8 replicates per dilution).

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 72 hours.

  • Endpoint Determination: Observe the wells for cytopathic effect (CPE) under a microscope. Alternatively, perform a hemagglutination assay on the supernatant from each well to determine the presence of virus.

  • Data Analysis: Calculate the TCID50/mL using the Reed-Muench method. Compare the TCID50 values of the this compound-treated and untreated samples to determine the reduction in viral titer.

RT-qPCR for Viral Load Quantification

This protocol allows for the sensitive quantification of viral RNA in cell culture supernatants or in vivo samples to assess the impact of this compound on viral replication.[6][7]

Materials:

  • Viral RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix

  • Primers and probe specific for a conserved region of the influenza A virus genome (e.g., M gene)

  • Real-time PCR instrument

Protocol:

  • Sample Collection: Collect cell culture supernatants or tissue homogenates from this compound-treated and control groups at various time points post-infection.

  • RNA Extraction: Extract viral RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted viral RNA using a reverse transcriptase and a specific primer.

  • qPCR: Perform real-time PCR using the synthesized cDNA, a qPCR master mix, and influenza A virus-specific primers and a fluorescently labeled probe.

  • Data Analysis: Generate a standard curve using a plasmid containing the target viral gene sequence. Quantify the viral RNA copy number in the samples by comparing their Ct values to the standard curve. Analyze the fold-change in viral load between this compound-treated and control groups.

cluster_workflow RT-qPCR Workflow Start Start Sample_Collection Collect Samples (Supernatant/Tissue) Start->Sample_Collection RNA_Extraction Extract Viral RNA Sample_Collection->RNA_Extraction RT Reverse Transcription (RNA to cDNA) RNA_Extraction->RT qPCR Real-Time PCR with Specific Primers/Probe RT->qPCR Data_Analysis Quantify Viral Load (Standard Curve) qPCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for RT-qPCR to quantify viral load.

In Vivo Studies

This compound has shown efficacy in animal models of influenza A virus infection, reducing viral titers and improving survival rates.[5][8] Researchers can utilize these models to investigate the in vivo efficacy and pharmacodynamics of this compound.

Animal Models:

  • Mouse Model: BALB/c mice are commonly used. Mice are intranasally infected with a mouse-adapted influenza A virus strain. This compound can be administered orally at various doses and treatment can be initiated either prophylactically or therapeutically. Endpoints can include monitoring of body weight, survival, and determination of viral titers in the lungs at different time points post-infection.

  • Ferret Model: Ferrets are considered a good model for human influenza as they exhibit similar clinical signs. They can be infected with human influenza A virus isolates. This compound can be administered orally, and endpoints can include monitoring of clinical signs (e.g., fever, activity level), viral shedding in nasal washes, and lung pathology.

Resistance Studies

To investigate the potential for viral resistance to this compound, researchers can perform serial passage experiments in cell culture in the presence of escalating concentrations of the drug.[9][10] Viruses that develop resistance can be isolated and the PB2 gene can be sequenced to identify mutations that confer resistance. These mutations can then be further characterized using reverse genetics to confirm their role in resistance and to study their impact on viral fitness and polymerase activity.

Conclusion

This compound's specific mechanism of action targeting the PB2 subunit of the influenza A virus polymerase makes it an invaluable tool for the research community. The protocols and data provided in these application notes are intended to serve as a guide for scientists and drug development professionals to effectively utilize this compound in their studies to further unravel the complexities of the influenza virus replication cycle and to aid in the development of next-generation antiviral therapies.

References

Troubleshooting & Optimization

Strategies to mitigate diarrhea as a side effect of Onradivir in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the novel anti-influenza A virus inhibitor, Onradivir, in research models. The focus of this guide is to understand and mitigate the common side effect of diarrhea observed during preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: Is diarrhea an expected side effect of this compound?

A1: Yes, diarrhea is the most frequently reported treatment-emergent adverse event associated with this compound. In clinical trials, a higher incidence of diarrhea was observed in this compound-treated groups compared to both placebo and oseltamivir groups.[1][2][3][4]

Q2: What is the typical severity and duration of this compound-induced diarrhea?

A2: Most reported cases of diarrhea are mild to moderate (Grade 1 or 2). The median duration is approximately 2 days, and the condition often resolves without requiring additional medication.[2][3][4]

Q3: What is the mechanism of this compound and how might it cause diarrhea?

A3: this compound is a potent inhibitor of the influenza A virus's polymerase basic protein 2 (PB2) subunit, which is essential for viral replication.[5] The precise mechanism by which PB2 inhibition leads to diarrhea is not yet fully elucidated. Drug-induced diarrhea can occur through various mechanisms, including osmotic or secretory effects, altered gut motility, or direct damage to the intestinal epithelium.[6][7] Further investigation is required to determine the specific pathway for this compound.

Q4: What are the first-line steps to take if diarrhea is observed in my animal models?

A4: The first steps are to ensure the animals are adequately hydrated and to accurately characterize the diarrhea's severity. This includes monitoring body weight, food and water intake, and using a standardized fecal scoring system. For mild, self-resolving cases, supportive care may be sufficient.

Q5: When should I consider pharmacological intervention for diarrhea in my research models?

A5: If the diarrhea is severe (e.g., leading to significant weight loss, dehydration, or lethargy), persists beyond a few days, or impacts the overall study objectives, pharmacological intervention should be considered. This should be done in consultation with the study director and veterinary staff.

Troubleshooting Guide: Managing this compound-Induced Diarrhea in Research Models

If you encounter diarrhea in your this compound research models, follow this step-by-step guide to assess and manage the side effect.

Step 1: Initial Assessment and Scoring
  • Objective: To quantify the severity of diarrhea.

  • Procedure:

    • Implement a consistent, daily scoring system for stool consistency (see Protocol 1).

    • Record daily body weights. Weight loss exceeding 15% is a common endpoint criterion.

    • Monitor and record food and water consumption.

    • Observe animals for clinical signs of dehydration (e.g., skin tenting, lethargy).

Step 2: Supportive Care
  • Objective: To maintain animal welfare and hydration.

  • Procedure:

    • Ensure ad libitum access to fresh drinking water.

    • Consider providing a hydrogel or other supplemental hydration source.

    • For severe cases, subcutaneous or intraperitoneal fluid administration (e.g., sterile saline or Lactated Ringer's solution) may be necessary under veterinary guidance.

Step 3: Consideration of Dose Modification
  • Objective: To determine if the diarrhea is dose-dependent.

  • Procedure:

    • If the study design allows, titrate the dose of this compound to establish a dose-response relationship for both efficacy and diarrhea.[8]

    • This can help identify a therapeutic window with an acceptable side effect profile.

Step 4: Evaluation of Symptomatic Treatment
  • Objective: To mitigate diarrhea to allow for completion of the primary study endpoints.

  • Procedure:

    • Based on the severity, consider co-administration of an anti-diarrheal agent.

    • Loperamide is a common first-line choice in preclinical models.[9]

    • For refractory cases, other agents like octreotide or probiotics could be explored.[10][11][12] (See Table 2 and Protocol 2).

Data Presentation

Table 1: Incidence of Diarrhea with this compound in Human Clinical Trials

Study PhaseThis compound Dose GroupIncidence of DiarrheaPlacebo GroupOseltamivir GroupReference
Phase 2200mg / 400mg / 600mg33-65%10%N/A[1]
Phase 3600mg once daily49%23%15%[2][3][4]

Table 2: Potential Anti-diarrheal Agents for Preclinical Research

AgentMechanism of ActionTypical Dosage in RodentsKey Considerations
Loperamide A µ-opioid receptor agonist that acts on the myenteric plexus to decrease intestinal motility and increase water absorption.[13][14][15][16]0.1 - 10 mg/kg, POEffective for reducing peristalsis.[13][14] May cause constipation at higher doses.[17]
Probiotics Regulate intestinal microbiota, modulate immune function, and may reduce pro-inflammatory cytokines.[10][18]Strain and dose-dependentEfficacy can be strain-specific.[10] May be more effective as a prophylactic.
Octreotide A somatostatin analog that inhibits gastrointestinal motility and secretion.[12][19][20]100-150 mcg/kg, SCTypically reserved for severe, refractory diarrhea.[11][20]

Experimental Protocols

Protocol 1: Assessment of Diarrhea in Rodent Models
  • Animal Observation: House animals in cages that allow for clear observation of fecal output.

  • Scoring Schedule: Perform fecal scoring at the same time each day, prior to any dosing or other procedures.

  • Stool Consistency Score:

    • Score 0: Normal, well-formed, firm pellets.

    • Score 1: Soft, but still formed pellets.

    • Score 2: Very soft, unformed stool (pasty).

    • Score 3: Watery stool, diarrhea.

  • Data Collection: Record the score for each animal daily. A "diarrhea day" can be defined as any day an animal receives a score of 2 or 3.

  • Body Weight: Measure and record the body weight of each animal daily using a calibrated scale.

  • Endpoint: Define humane endpoints in advance, such as >15-20% body weight loss or a persistent high diarrhea score accompanied by signs of distress.

Protocol 2: Evaluation of Loperamide for this compound-Induced Diarrhea
  • Study Design: Use a minimum of four study groups:

    • Group 1: Vehicle Control

    • Group 2: this compound + Vehicle for Loperamide

    • Group 3: this compound + Loperamide

    • Group 4: Loperamide alone (to control for its effects)

  • This compound Administration: Administer this compound at a dose known to induce diarrhea based on prior characterization studies.

  • Loperamide Co-administration: Administer loperamide (e.g., 1-3 mg/kg, PO) either prophylactically (30-60 minutes before this compound) or therapeutically (after the onset of diarrhea).

  • Endpoint Measurement:

    • Primary Endpoint: Daily diarrhea score (as per Protocol 1).

    • Secondary Endpoints: Daily body weight, food/water intake, clinical observations.

  • Data Analysis: Compare the mean diarrhea scores and body weight changes between Group 2 and Group 3 using appropriate statistical methods (e.g., t-test or ANOVA) to determine if loperamide significantly mitigates the diarrhea.

Visualizations

experimental_workflow cluster_setup Phase 1: Model Characterization cluster_decision Phase 2: Decision Point cluster_mitigation Phase 3: Mitigation Strategy start Start: this compound Study dose_range Administer this compound (Dose-Range Finding) start->dose_range observe Daily Observation: - Diarrhea Score (Protocol 1) - Body Weight dose_range->observe decision Diarrhea Severe or Study-Impactful? observe->decision supportive Supportive Care: - Hydration - Monitoring decision->supportive No intervention Test Co-medication (e.g., Loperamide) (Protocol 2) decision->intervention Yes analyze Analyze Primary Endpoint Data supportive->analyze intervention->analyze end Study Conclusion analyze->end

Caption: Experimental workflow for investigating and mitigating this compound-induced diarrhea.

Caption: Hypothesized secretory diarrhea pathway and the inhibitory mechanism of loperamide.

References

Optimizing Onradivir dosage and treatment duration in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Onradivir dosage and treatment duration in in vivo experiments. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on available clinical and preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the polymerase basic protein 2 (PB2) subunit of the influenza A virus RNA polymerase complex.[1][2] By binding to the PB2 cap-binding domain, this compound prevents the virus from using host pre-mRNAs as primers for viral mRNA synthesis, a process known as "cap-snatching".[3] This ultimately inhibits viral replication.[1][2]

Q2: What is the approved and most effective clinical dosage of this compound?

A2: In Phase 2 and Phase 3 clinical trials for uncomplicated influenza A in adults, a dosage of 600 mg taken orally once daily for five days was found to be the most effective and statistically significant in reducing the time to symptom alleviation compared to placebo.[1][4][5]

Q3: What is the recommended treatment duration for this compound?

A3: Based on clinical trials, the recommended treatment duration for acute uncomplicated influenza A is a 5-day course.[4][5] Treatment should be initiated within 48 hours of symptom onset for optimal efficacy.[1][5]

Q4: What are the most common adverse events observed with this compound treatment?

A4: The most frequently reported adverse event in clinical trials is diarrhea.[1][4] However, most instances were mild to moderate (Grade 1 or 2), transient with a median duration of two days, and typically resolved without requiring medication.[6]

Q5: Is this compound effective against influenza B viruses?

A5: this compound's mechanism of action is specific to the PB2 subunit of the influenza A virus polymerase. It has not been shown to inhibit influenza B replication in vitro.[7]

Q6: Are there any known resistance concerns with this compound?

A6: As with other antiviral agents, the emergence of drug-resistant strains is a possibility. The targeting of a highly conserved region in the PB2 subunit by this compound suggests it may be effective against a broad range of influenza A strains.[3] Continuous monitoring for resistance is crucial in a clinical setting.

Q7: Can this compound be used in combination with other antiviral drugs?

A7: The combination of antiviral drugs with different mechanisms of action, such as this compound (a PB2 inhibitor) and a neuraminidase inhibitor like oseltamivir, could potentially reduce the risk of antiviral resistance that may arise from monotherapy.[7]

Q8: Are there any dosage adjustments required for patients with renal impairment?

A8: No, a study on participants with severe renal impairment showed that it did not have a clinically meaningful effect on the pharmacokinetics, tolerability, or safety of this compound. Therefore, no dose adjustment is necessary for patients with mild-to-severe renal impairment.

Troubleshooting Guide for In Vivo Experiments

IssuePotential Cause(s)Suggested Solution(s)
High variability in viral titers between animals in the same group. - Inconsistent virus inoculation volume or titer.- Animal-to-animal variation in immune response.- Ensure precise and consistent intranasal or intratracheal inoculation technique.- Increase the number of animals per group to improve statistical power.
Lack of significant reduction in viral load despite treatment. - Treatment initiated too late after infection.- Suboptimal drug dosage.- Drug formulation issue affecting bioavailability.- Initiate treatment as early as possible post-infection (ideally within 24-48 hours).- Perform a dose-ranging study to determine the optimal effective dose in your animal model.- Verify the stability and solubility of your this compound formulation.
Unexpected animal mortality in treated groups. - Drug toxicity at the administered dose.- Severe disease pathology not mitigated by treatment.- Conduct a maximum tolerated dose (MTD) study before efficacy trials.- Monitor animals closely for clinical signs of distress and consider humane endpoints.- Analyze histopathology of major organs to assess for drug-related toxicity.
Difficulty in detecting a therapeutic effect on clinical signs (e.g., weight loss). - The chosen animal model does not exhibit clear clinical signs of illness with the specific virus strain.- Insufficiently virulent virus strain.- Consider using a more virulent, mouse-adapted influenza strain.- The ferret model is known to exhibit more human-like clinical symptoms such as fever and sneezing.[8]- Rely on quantitative endpoints like viral load in the lungs and histopathology.

Quantitative Data from Clinical Trials

Table 1: Summary of this compound Phase 2 Clinical Trial Dosage Regimens and Efficacy

Dosage RegimenMedian Time to Alleviation of Symptoms (Hours)Difference vs. Placebo (Hours)p-value vs. Placebo
200 mg twice daily46.92-15.95Not statistically significant
400 mg twice daily54.87-7.00Not statistically significant
600 mg once daily40.05-22.820.0330
Placebo62.87N/AN/A
Data from a multicenter, double-blind, randomized, placebo-controlled, phase 2 trial in adults with acute uncomplicated influenza A.[4]

Table 2: Summary of this compound Phase 3 Clinical Trial Efficacy

Treatment GroupMedian Time to Alleviation of Symptoms (Hours)95% Confidence IntervalHazard Ratio vs. Placebo (95% CI)p-value vs. Placebo
This compound (600 mg once daily)38.8335.32–41.181.53 (1.27–1.85)<0.0001
Oseltamivir (75 mg twice daily)42.1738.27–52.831.12 (0.93–1.35)0.092
Placebo63.3555.48–68.48N/AN/A
Data from a multicenter, double-blind, randomized, placebo-controlled and oseltamivir-controlled, phase 3 trial in adults with acute uncomplicated influenza A.[5][9]

Experimental Protocols

Representative In Vivo Efficacy Protocol in a Murine Model

This protocol is a synthesized example for evaluating the efficacy of this compound against influenza A virus infection in mice. It is based on general protocols for influenza antiviral testing.[4][10]

1. Animal Model:

  • 6- to 8-week-old female BALB/c or C57BL/6 mice.[11]

2. Virus:

  • A mouse-adapted influenza A virus strain (e.g., A/Puerto Rico/8/34 (H1N1)).[8]

  • The virus stock should be tittered beforehand to determine the 50% lethal dose (LD50).

3. Experimental Groups:

  • Group 1: Vehicle control (e.g., PBS or appropriate vehicle for this compound).

  • Group 2: this compound (low dose, e.g., 10 mg/kg/day).

  • Group 3: this compound (mid dose, e.g., 30 mg/kg/day).

  • Group 4: this compound (high dose, e.g., 50 mg/kg/day).

  • Group 5: Positive control (e.g., Oseltamivir, 20 mg/kg/day).

  • (n=10-15 mice per group for survival studies; n=5-8 per group for virology/pathology endpoints at specific time points).

4. Infection Procedure:

  • Lightly anesthetize mice (e.g., with isoflurane).

  • Intranasally infect each mouse with a lethal dose (e.g., 5 x LD50) of the influenza virus in a 50 µL volume of sterile PBS.

5. Drug Administration:

  • Prepare this compound in a suitable vehicle for oral gavage.

  • Begin treatment 24 hours post-infection.

  • Administer this compound orally once daily for 5-7 days.

6. Monitoring and Endpoints:

  • Survival: Monitor animals daily for 14-21 days post-infection and record survival.

  • Morbidity: Record body weight and clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture) daily. A humane endpoint should be established (e.g., >25-30% body weight loss).

  • Viral Load: On days 3 and 5 post-infection, euthanize a subset of mice from each group. Collect lungs and bronchoalveolar lavage (BAL) fluid. Determine viral titers in lung homogenates via plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.[4][10]

  • Histopathology: Collect lung tissue for histopathological analysis to assess inflammation and lung injury.

7. Statistical Analysis:

  • Survival curves should be analyzed using the log-rank (Mantel-Cox) test.

  • Differences in body weight loss and viral titers between groups should be analyzed using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).

Visualizations

Onradivir_Mechanism_of_Action cluster_host_cell Host Cell Nucleus cluster_virus_polymerase Influenza A Polymerase Complex Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 Host_pre_mRNA->PB2 1. Binding Capped_Primer Capped RNA Primer Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA 3. Viral Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins 4. Translation PB1 PB1 PA PA PB2->Capped_Primer 2. Cap-snatching (cleavage) This compound This compound This compound->PB2 Inhibits cap-binding

Caption: this compound's mechanism of action targeting the PB2 subunit.

In_Vivo_Antiviral_Testing_Workflow A 1. Preparation - Select animal model (e.g., mouse) - Prepare virus stock and drug formulations B 2. Acclimatization & Baseline - Acclimate animals - Record baseline weight A->B C 3. Infection - Anesthetize animals - Intranasal inoculation with Influenza A virus B->C D 4. Treatment - Randomize into groups - Administer this compound or controls daily (e.g., oral gavage) C->D E 5. Monitoring - Daily monitoring of survival, weight, and clinical signs D->E F 6. Endpoint Analysis (e.g., Day 3, 5, or humane endpoint) E->F H 8. Data Analysis - Viral titration (Plaque Assay/TCID50) - Histopathology - Statistical analysis E->H Survival Data G 7. Sample Collection - Euthanize subset of animals - Collect lungs, BAL fluid F->G G->H

Caption: General workflow for in vivo antiviral efficacy testing.

References

Onradivir Technical Support Center: Troubleshooting Solubility and Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Onradivir. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility and stability of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is a poorly water-soluble compound. Its solubility is significantly higher in organic solvents. Available data indicates a solubility of 100 mg/mL in dimethyl sulfoxide (DMSO) and 2.5 mg/mL in a mixture of 10% DMSO and 90% corn oil, which may require ultrasonication to achieve complete dissolution[1]. Due to its chemical structure containing a pyrimidine core and a carboxylic acid group, its aqueous solubility is expected to be pH-dependent.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For storage, it is advised to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. When preparing aqueous working solutions, the final concentration of DMSO should be kept as low as possible (ideally ≤ 0.5%) to avoid solvent effects in biological assays.

Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A3: Precipitation upon dilution is a common issue for poorly soluble compounds. Please refer to the "Troubleshooting Guide: this compound Precipitation in Aqueous Buffers" below for a step-by-step approach to resolving this issue.

Q4: What is the expected stability of this compound in aqueous buffers?

A4: While specific stability data for this compound in various buffers is not extensively published, compounds with similar heterocyclic structures can be susceptible to degradation under certain conditions. Stability can be influenced by pH, temperature, and light exposure. It is recommended to prepare fresh working solutions daily and protect them from light. For longer-term experiments, a stability study in your specific experimental buffer is advised.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

This guide provides a systematic approach to address the precipitation of this compound when preparing aqueous working solutions from a DMSO stock.

Step 1: Initial Assessment

Before modifying your protocol, confirm the following:

  • DMSO Quality: Ensure you are using anhydrous, high-purity DMSO.

  • Stock Solution Clarity: Visually inspect your DMSO stock solution to ensure it is completely dissolved and free of particulates. If necessary, gentle warming and vortexing or sonication can be used to dissolve the compound fully.

  • Final Concentration: Re-calculate the required volume of your stock solution to ensure you are not exceeding the solubility limit in the final aqueous buffer.

Step 2: Optimization of Dilution Method

The way you dilute the stock solution can significantly impact solubility.

  • Rapid Dilution: Add the DMSO stock directly to the full volume of the aqueous buffer while vortexing vigorously. This can sometimes prevent localized high concentrations that lead to precipitation.

  • Stepwise Dilution: First, dilute the DMSO stock with a small amount of a water-miscible co-solvent (see Step 3) before adding it to the final aqueous buffer.

Step 3: Employing Formulation Strategies

If precipitation persists, consider the following formulation strategies to enhance solubility. It is crucial to validate the compatibility of these excipients with your specific experimental assay.

  • pH Adjustment: this compound's structure suggests it is a weak base with a carboxylic acid moiety, making its solubility pH-dependent. For weak bases, solubility generally increases as the pH decreases[2][3]. Experiment with buffering your solution to a slightly acidic pH (e.g., pH 5.0-6.5) to see if solubility improves. However, the carboxylic acid group might favor higher pH for ionization and solubility. Therefore, a systematic pH-solubility profile study is recommended.

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent can significantly improve solubility[4][5][6].

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility[1][5][7][8][9].

  • Surfactants: Non-ionic surfactants at low concentrations (typically above their critical micelle concentration) can form micelles that encapsulate hydrophobic compounds and increase their apparent solubility[10][11][12].

Quantitative Data Summary

The following tables provide starting points for the concentration ranges of various excipients to enhance this compound solubility. Note: These are general recommendations, and optimal concentrations should be determined empirically for your specific experimental conditions.

Table 1: Recommended Co-solvents for Solubility Enhancement

Co-solventRecommended Starting Concentration (% v/v)Notes
Ethanol1 - 10%Widely used, but can have biological effects at higher concentrations.
Propylene Glycol1 - 20%A common vehicle for in vivo and in vitro studies.
Polyethylene Glycol 400 (PEG 400)5 - 30%Higher viscosity; suitable for a range of applications.
N-methyl-2-pyrrolidone (NMP)1 - 5%Potent solubilizer, but potential for toxicity should be considered.

Table 2: Recommended Cyclodextrins for Solubility Enhancement

CyclodextrinRecommended Starting Concentration (mM)Notes
Hydroxypropyl-β-cyclodextrin (HP-β-CD)5 - 50 mMCommonly used due to its higher water solubility and safety profile.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)5 - 50 mMAnionic derivative with high water solubility; effective for basic drugs.
Randomly methylated-β-cyclodextrin (RAMEB)2 - 20 mMHigh solubilizing capacity, but potential for higher toxicity.

Table 3: Recommended Surfactants for Solubility Enhancement

SurfactantRecommended Starting Concentration (% w/v)Notes
Polysorbate 20 (Tween® 20)0.01 - 0.1%Non-ionic surfactant, widely used in biological assays.
Polysorbate 80 (Tween® 80)0.01 - 0.1%Similar to Tween® 20, with a different fatty acid ester.
Cremophor® EL0.02 - 0.2%Polyethoxylated castor oil, effective but can have biological activity.

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

This protocol outlines a method to determine the solubility of this compound at different pH values.

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, and borate buffers) at a constant ionic strength.

  • Add excess this compound: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify dissolved this compound: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

  • Plot the data: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

Protocol 2: Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound under stress conditions to understand its degradation pathways.

  • Prepare this compound solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it into an aqueous buffer relevant to your experiments.

  • Apply stress conditions: Aliquot the solution into separate, protected vials and expose them to the following conditions as per ICH guidelines[6][13][14]:

    • Acidic hydrolysis: Add HCl to achieve a final concentration of 0.1 M.

    • Basic hydrolysis: Add NaOH to achieve a final concentration of 0.1 M.

    • Oxidative degradation: Add hydrogen peroxide to achieve a final concentration of 3%.

    • Thermal degradation: Incubate at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose to a light source (e.g., a photostability chamber).

  • Time points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products. LC-MS can be used to identify the mass of the degradation products.

Visualizations

experimental_workflow_solubility Experimental Workflow for Solubility Enhancement cluster_prep Preparation cluster_dilution Dilution & Observation cluster_troubleshooting Troubleshooting A Prepare this compound Stock in 100% DMSO C Dilute DMSO Stock into Aqueous Buffer A->C B Prepare Aqueous Experimental Buffer B->C D Precipitation Observed? C->D E Optimize Dilution (e.g., Rapid Vortexing) D->E Yes Z Proceed with Experiment D->Z No E->D Re-evaluate F Adjust Buffer pH E->F If still precipitates G Add Co-solvent (e.g., Ethanol, PEG 400) F->G H Add Cyclodextrin (e.g., HP-β-CD) G->H I Add Surfactant (e.g., Tween® 20) H->I I->Z If successful

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

stability_testing_workflow Forced Degradation Study Workflow cluster_setup Experiment Setup cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound Solution in Relevant Buffer B Acid Hydrolysis (0.1 M HCl) A->B C Base Hydrolysis (0.1 M NaOH) A->C D Oxidative Stress (3% H2O2) A->D E Thermal Stress (e.g., 60°C) A->E F Photolytic Stress (Light Exposure) A->F G Collect Samples at Time Points B->G C->G D->G E->G F->G H Analyze by Stability- Indicating HPLC G->H I Identify Degradants (LC-MS) H->I J Determine Degradation Rate and Pathway I->J

Caption: Workflow for conducting a forced degradation study of this compound.

References

Overcoming challenges in the chemical synthesis of Onradivir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the chemical synthesis of Onradivir.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on an optimized 7-step synthetic route.

Question: We are experiencing poor yields and reproducibility in the key Miyaura–Suzuki coupling step. What are the common causes and solutions?

Answer: Low yields and poor reproducibility in the Miyaura–Suzuki coupling are significant challenges, often stemming from the instability of intermediates and suboptimal reaction conditions.[1] The previously reported route suffered from the poor stability of the boronic acid ester intermediate during purification, which compromised reaction efficiency.[1]

An optimized "one-pot" Miyaura–Suzuki coupling protocol has been developed to overcome these issues.[1] Key factors for success include:

  • Catalyst and Base Selection: While various bases like potassium carbonate and cesium carbonate can achieve complete conversion, potassium phosphate was found to generate the fewest impurities. The combination of Pd₂(dba)₃ and X-Phos as catalysts is crucial for this transformation.[1]

  • Solvent Choice: Using ethyl acetate as the solvent has proven effective and is a more cost-efficient option.[1]

  • One-Pot Procedure: A streamlined one-pot approach that telescopes intermediates without purification minimizes material loss and improves overall yield. The optimized procedure achieves a 66% yield for the key intermediate.[1]

Question: The Grignard-mediated cyclopropylation step is hazardous and gives inconsistent results. Is there a safer and more reliable alternative?

Answer: Yes, the use of hazardous Grignard reagents for cyclopropylation can be avoided. A silver-catalyzed radical cyclopropylation has been developed as a safer and more efficient alternative. This method demonstrated an 89.5% conversion rate in recent studies.[1] This reaction is influenced by the equivalents of initiators (silver nitrate and ammonium persulfate) and the ratio of cyclopropanecarboxylic acid to the substrate.[1]

Question: We are facing significant material loss during the purification of intermediates using column chromatography. How can we improve our purification strategy?

Answer: The reliance on column chromatography is a major drawback of older synthetic routes, leading to material loss and limiting scalability.[1] The optimized synthesis strategy eliminates the need for column chromatography by implementing strategic recrystallizations for intermediate purification. This approach significantly reduces material loss and is more suitable for large-scale production.[1]

Question: The N-tritylation step using K₂CO₃ is inefficient in our hands. What is a more effective base for this transformation?

Answer: The insufficient alkalinity of potassium carbonate (K₂CO₃) can lead to poor conversion in the N-tritylation of the azaindole ring.[1] A systematic screening of alternative bases has shown that while KHMDS and NaOtBu have moderate reactivity, Sodium Hydride (NaH) is the optimal choice, providing superior yields.[1] However, NaH is hazardous and requires strict safety protocols, including temperature control and a prepared quenching solution (e.g., dilute acetic acid).[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? this compound is a small molecule RNA polymerase inhibitor. It potently binds to the PB2 cap-binding domain of the influenza A virus's RNA polymerase, which is essential for viral gene transcription, thereby inhibiting viral replication.[2][3][4]

Q2: What are the main advantages of the newer, optimized synthesis route for this compound? The optimized 7-step synthesis offers several key advantages over previous methods:

  • Improved Yield: The overall yield was improved seven-fold in a 15g scale-up synthesis.[1]

  • Enhanced Safety: It replaces hazardous Grignard reagents with a safer silver-catalyzed radical cyclopropylation. It also establishes strict safety protocols for handling other reagents like NaH and tert-butyl nitrite.[1]

  • Scalability and Efficiency: The route eliminates column chromatography in favor of recrystallization and uses a "one-pot" coupling reaction, making it more scalable, time-efficient, and economical.[1]

  • Cost-Effectiveness: It employs cheaper solvents like ethyl acetate and reduces the loading of expensive palladium catalysts.[1]

Q3: Are there specific safety precautions for handling reagents in the optimized synthesis? Yes, several steps involve hazardous materials requiring strict safety protocols:

  • Sodium Hydride (NaH): Maintain strict temperature control (below 0°C during addition) and have a dilute acetic acid quenching solution ready for emergencies.[1]

  • tert-Butyl Nitrite: This nitrosating agent can decompose dangerously above 60°C. The reaction temperature should be lowered to a safer 60 ± 2°C, and the reagent should be added slowly (<2 mL/min) in a fume hood with adequate face velocity (>0.5 m/s). A 10% sodium thiosulfate solution should be prepared for quenching.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from the optimization of specific steps in the this compound synthesis.

Table 1: Optimization of the N-Tritylation Substitution Reaction [1]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)DMF2512<5
2NaH (1.1)THF0 to 25285
3NaOtBu (1.1)THF0 to 25270
4KHMDS (1.1)THF0 to 25265

Table 2: Optimization of the Miyaura–Suzuki Coupling Reaction [1]

EntryBaseCatalystSolventTemperature (°C)Yield (%)
1K₃PO₄Pd(dppf)Cl₂Dioxane8055
2K₂CO₃Pd(dppf)Cl₂Dioxane8052
3Cs₂CO₃Pd(dppf)Cl₂Dioxane8050
4K₃PO₄Pd₂(dba)₃ / X-PhosEthyl Acetate8066

Key Experimental Protocols

1. Silver-Catalyzed Radical Cyclopropylation

This protocol replaces the traditional Grignard-mediated approach.

  • To a solution of the substrate in a suitable solvent system, add cyclopropanecarboxylic acid.

  • Add the initiators, silver nitrate (AgNO₃) and ammonium persulfate ((NH₄)₂S₂O₈), in controlled equivalents.

  • Maintain the reaction at a constant temperature with vigorous stirring for the required duration to drive the reaction to completion.

  • Monitor the reaction progress using TLC or HPLC.

  • Upon completion, proceed with the appropriate workup and recrystallization to isolate the cyclopropylated product.

2. "One-Pot" Miyaura–Suzuki Coupling

This streamlined protocol improves efficiency and yield.

  • In a reaction vessel, dissolve the bromoarene starting material in ethyl acetate.

  • Perform a Miyaura borylation reaction using an appropriate boron source and a palladium catalyst (e.g., Pd(dppf)Cl₂).

  • Upon completion of the borylation (monitored by HPLC/TLC), directly add the coupling partner (intermediate 7), potassium phosphate (K₃PO₄) as the base, and the Suzuki coupling catalyst system (Pd₂(dba)₃ and X-Phos).

  • Heat the reaction mixture to 80°C and maintain until the starting material is consumed.

  • After completion, cool the reaction, perform an aqueous workup, and isolate the coupled product (intermediate 8) via recrystallization. This one-pot method achieves a 66% isolated yield.[1]

Visualizations

G cluster_start Starting Materials cluster_synthesis Optimized 7-Step Synthesis cluster_end Final Product 2,4-dichloro-5-fluoropyrimidine 2,4-dichloro-5-fluoropyrimidine S3 Step 3: Silver-Catalyzed Radical Cyclopropylation 2,4-dichloro-5-fluoropyrimidine->S3 Azaindole derivative Azaindole derivative S1 Step 1: N-Tritylation (NaH) Azaindole derivative->S1 S2 Step 2: Bromination (tert-Butyl Nitrite) S1->S2 S4 Step 4: Substitution S2->S4 S5 Step 5: 'One-Pot' Miyaura-Suzuki Coupling S3->S5 S4->S5 S6 Step 6 & 7: Two-Step Deprotection S5->S6 This compound This compound S6->this compound G start Miyaura-Suzuki Coupling Step Initiated q1 Is reaction yield below 60%? start->q1 a1_yes Check Catalyst/Base System q1->a1_yes Yes a1_no Proceed to Deprotection q1->a1_no No q2 Using Pd2(dba)3/X-Phos and K3PO4? a1_yes->q2 end_success Synthesis Complete a1_no->end_success a2_no Action: Switch to optimized Pd2(dba)3/X-Phos catalyst and K3PO4 base. q2->a2_no No a2_yes Check for impurities from boronic ester intermediate. Consider one-pot procedure. q2->a2_yes Yes G cluster_virus Influenza A Virus cluster_host Host Cell PB2 PB2 Subunit RdRp RNA Polymerase (RdRp) PB2->RdRp PB1 PB1 Subunit PB1->RdRp PA PA Subunit PA->RdRp Viral_RNA_Synth Viral RNA Synthesis RdRp->Viral_RNA_Synth Initiates Transcription Host_mRNA Host Pre-mRNA (with 5' cap) Host_mRNA->RdRp 'Cap Snatching' via PB2 This compound This compound This compound->PB2 Binds & Inhibits

References

Technical Support Center: Enhancing Onradivir's Oral Bioavailability for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Onradivir for preclinical studies.

Troubleshooting Guide

This guide addresses common issues encountered during the preclinical development of this compound, focusing on formulation and oral absorption.

Issue Potential Cause Recommended Action
Low Oral Bioavailability in Animal Models Poor Aqueous Solubility: this compound may have limited dissolution in gastrointestinal fluids.- Particle Size Reduction: Decrease the particle size of the API to increase surface area and dissolution rate. Techniques include micronization and nanomilling. - Formulation as an Amorphous Solid Dispersion (ASD): Dispersing this compound in a polymer matrix can enhance its solubility and dissolution. - Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs.
Low Permeability: The drug may not efficiently cross the intestinal epithelium.- Permeation Enhancers: Include excipients that can transiently increase the permeability of the intestinal membrane. - Ion-Pairing: For ionizable drugs, forming an ion pair with a lipophilic counter-ion can enhance membrane permeation.
High First-Pass Metabolism: Significant metabolism in the gut wall or liver before reaching systemic circulation.- Co-administration with Metabolic Inhibitors: In preclinical models, this can help elucidate the extent of first-pass metabolism (use with caution and for investigational purposes only). - Prodrug Approach: Design a prodrug that is less susceptible to first-pass metabolism and is converted to the active this compound in systemic circulation.
High Variability in Pharmacokinetic (PK) Data Inconsistent Dissolution: Formulation does not release the drug uniformly.- Optimize Formulation: Ensure homogeneity of the formulation. For suspensions, ensure uniform particle size and use appropriate suspending agents. For solid dispersions, confirm the drug is molecularly dispersed. - Control Dosing Procedure: Standardize the gavage technique and vehicle volume.
Food Effects: The presence or absence of food in the animal's stomach can alter GI physiology and drug absorption.- Standardize Fasting Period: Ensure a consistent fasting period for all animals before dosing. - Conduct Fed vs. Fasted Studies: To characterize the impact of food on this compound's absorption.
Poor In Vitro-In Vivo Correlation (IVIVC) Inadequate In Vitro Model: The selected in vitro dissolution or permeability assay may not be representative of the in vivo conditions.- Refine In Vitro Assays: Use biorelevant dissolution media that mimic the composition of intestinal fluids. For permeability assays, consider cell lines that better represent the specific region of intestinal absorption. - PBPK Modeling: Utilize physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro data and better predict in vivo performance.[1]

Frequently Asked Questions (FAQs)

Formulation & Physicochemical Properties

  • Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important? A1: While the exact BCS classification for this compound is not publicly disclosed, it is described as a small molecule inhibitor with favorable pharmacokinetic characteristics.[2][3] Given that many new chemical entities are poorly soluble, it is plausible that this compound falls into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2] The BCS class is crucial as it helps to identify the rate-limiting step for oral absorption (dissolution for Class II, solubility and permeability for Class IV) and guides the selection of the most appropriate bioavailability enhancement strategy.[4]

  • Q2: What are the initial steps to improve the solubility of this compound? A2: The initial steps should focus on characterizing its physicochemical properties. A kinetic solubility assay is a good starting point to determine its solubility in different biorelevant media (e.g., SGF, FaSSIF, FeSSIF).[1][5][6][7] Based on these results, strategies like pH adjustment (for ionizable compounds), or the use of co-solvents can be explored in early formulations.

  • Q3: What are the advantages of using an amorphous solid dispersion (ASD) for this compound? A3: ASDs can significantly increase the aqueous solubility and dissolution rate of poorly soluble drugs by converting the crystalline API into a higher-energy amorphous form, which is molecularly dispersed within a polymer carrier.[8][9][10] This can lead to improved oral bioavailability.

  • Q4: When should I consider a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS)? A4: SEDDS are particularly useful for lipophilic drugs (high log P).[11] These formulations are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion in the GI tract.[12][13][14] This enhances drug solubilization and absorption. If this compound demonstrates good solubility in lipidic excipients, SEDDS would be a promising approach.

Preclinical Testing & Analysis

  • Q5: How do I select the appropriate animal model for oral bioavailability studies of this compound? A5: Rats are a commonly used and well-characterized model for initial oral bioavailability screening due to their physiological and biochemical similarities to humans in terms of drug absorption and metabolism pathways.[15] However, it's important to be aware of species-specific differences in drug transporters and metabolism.[15]

  • Q6: What are the key parameters to measure in a preclinical oral bioavailability study? A6: The key pharmacokinetic parameters include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t1/2 (Half-life): Time for the plasma concentration to decrease by half.

    • F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation compared to intravenous administration.

  • Q7: How can I assess the intestinal permeability of this compound in vitro? A7: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[4][16][17][18][19] This assay can determine the apparent permeability coefficient (Papp) of this compound and identify if it is a substrate for efflux transporters like P-glycoprotein.

Experimental Protocols

Kinetic Solubility Assay

This protocol provides a method for determining the kinetic solubility of this compound in a high-throughput format.

Materials:

  • This compound (as a DMSO stock solution, e.g., 10 mM)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF)

  • Fasted State Simulated Intestinal Fluid (FaSSIF)

  • 96-well microtiter plates (UV-transparent for direct UV method)

  • Plate shaker

  • Plate reader (nephelometer or UV spectrophotometer)

Procedure:

  • Add 198 µL of the desired buffer (e.g., PBS) to each well of a 96-well plate.

  • Add 2 µL of the 10 mM this compound DMSO stock solution to the wells. This results in a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • For Nephelometric Detection: Measure the light scattering of the solutions in a nephelometer. Higher scattering indicates lower solubility.

  • For Direct UV Detection: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of this compound.

  • Calculate the solubility by comparing the absorbance to a standard curve of this compound prepared in DMSO/buffer mixtures.

Caco-2 Permeability Assay

This protocol outlines the procedure for assessing the intestinal permeability of this compound using Caco-2 cells.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound dosing solution (e.g., 10 µM in HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or by performing a Lucifer yellow leakage assay.

  • Wash the monolayers with pre-warmed HBSS.

  • For Apical to Basolateral (A-B) Permeability: Add the this compound dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • For Basolateral to Apical (B-A) Permeability: Add the this compound dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

In Vivo Oral Bioavailability Study in Rats

This protocol describes a typical in vivo study to determine the oral bioavailability of an this compound formulation.

Materials:

  • Male Wistar or Sprague-Dawley rats (e.g., 200-250 g)

  • This compound formulation (e.g., suspension in 0.5% methylcellulose)

  • Intravenous formulation of this compound (e.g., in a solubilizing vehicle like PEG400/saline)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Fast the rats overnight (with free access to water) before dosing.

  • Divide the rats into two groups: one for oral administration and one for intravenous (IV) administration.

  • Oral Group: Administer the this compound formulation via oral gavage at the target dose (e.g., 10 mg/kg).

  • IV Group: Administer the IV formulation via the tail vein at a lower dose (e.g., 2 mg/kg).

  • Collect blood samples (e.g., via the saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Determine the plasma concentration of this compound using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both routes of administration using non-compartmental analysis software.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Kinetic Solubility Assay particle_size Particle Size Reduction solubility->particle_size asd Amorphous Solid Dispersion solubility->asd sedds SEDDS Formulation solubility->sedds permeability Caco-2 Permeability Assay pk_study Rat Oral Bioavailability Study permeability->pk_study particle_size->pk_study asd->pk_study sedds->pk_study

Caption: Experimental workflow for improving oral bioavailability.

troubleshooting_logic start Low Oral Bioavailability Observed solubility_check Assess Aqueous Solubility start->solubility_check permeability_check Assess Permeability (Caco-2) start->permeability_check low_solubility Solubility-Limited Absorption solubility_check->low_solubility Poor low_permeability Permeability-Limited Absorption permeability_check->low_permeability Poor solubility_strategies Implement Solubility Enhancement: - Particle Size Reduction - Amorphous Solid Dispersion - Lipid-Based Formulation low_solubility->solubility_strategies permeability_strategies Implement Permeability Enhancement: - Use of Permeation Enhancers - Prodrug Approach low_permeability->permeability_strategies re_evaluate Re-evaluate in vivo solubility_strategies->re_evaluate permeability_strategies->re_evaluate

Caption: Troubleshooting logic for low oral bioavailability.

References

Onradivir Administration Protocols: A Technical Support Guide to Minimize Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental administration of Onradivir. Our goal is to help refine your protocols and reduce variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound (also known as ZSP1273) is a potent, orally administered small-molecule inhibitor of the influenza A virus. It functions by targeting the polymerase basic protein 2 (PB2) subunit of the viral RNA polymerase complex.[1][2] This inhibition prevents the "cap-snatching" process, where the virus hijacks the host's cellular mRNA caps to initiate transcription of its own genome, thereby halting viral replication.[2][3]

Q2: What are the recommended starting concentrations for in vitro experiments with this compound?

A2: Preclinical studies have demonstrated that this compound exhibits high inhibitory activity against various influenza A virus strains, including H1N1 and H3N2, with 50% effective concentration (EC50) values typically ranging from 0.01 nM to 0.063 nM in Madin-Darby Canine Kidney (MDCK) cells.[1][4][5] The 50% inhibitory concentration (IC50) for its effect on RNA polymerase activity has been reported as 0.562 ± 0.116 nM.[1][4] We recommend performing a dose-response experiment starting with concentrations in this range to determine the optimal concentration for your specific viral strain and cell line.

Q3: What is a suitable starting dose for in vivo experiments in a murine model?

A3: In preclinical studies using murine models of influenza A infection, this compound has been shown to effectively reduce viral titers and improve survival rates in a dose-dependent manner.[1][4][6] While specific protocols may vary, a dose of 10 mg/kg has been cited in studies demonstrating improved survival in mice.[7] It is crucial to conduct a dose-ranging study to determine the optimal therapeutic dose for your specific animal model and influenza strain.

Q4: What is the primary route of elimination for this compound?

A4: this compound and its metabolites are primarily excreted in feces, indicating that it is predominantly eliminated through nonrenal pathways.[7]

Troubleshooting Guides

In Vitro Experimentation
Issue Potential Cause Troubleshooting Steps
High Variability in EC50 Values Inconsistent cell density or viral input.Ensure a consistent cell seeding density and multiplicity of infection (MOI) across all wells and experiments.
Cell line health and passage number.Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase before infection.
Pipetting errors.Use calibrated pipettes and proper technique to ensure accurate dilutions of both the virus and this compound.
Observed Cytotoxicity This compound concentration is too high.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50) in your chosen cell line. Ensure your experimental concentrations are well below the CC50.[8][9]
Contamination of cell culture.Regularly test for mycoplasma and other contaminants.
Vehicle (e.g., DMSO) toxicity.Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level.
Lack of Antiviral Effect Incorrect viral strain.This compound is effective against influenza A viruses. Confirm that you are not using an influenza B or other resistant virus.[3]
Inactive compound.Ensure proper storage and handling of the this compound stock solution to prevent degradation.
Sub-optimal assay conditions.Optimize incubation times and temperatures for your specific virus and cell line.
In Vivo Experimentation
Issue Potential Cause Troubleshooting Steps
Inconsistent Animal Survival or Viral Titer Reduction Improper drug administration.For oral gavage, ensure proper technique to avoid accidental tracheal administration or esophageal injury.[10][11][12] Consider using a vehicle that improves palatability and reduces stress.[10][13]
Variability in animal model.Use age- and weight-matched animals from a reputable supplier. Be aware of strain-specific differences in susceptibility to influenza.[14]
Inoculation volume and viral dose.Standardize the viral inoculation volume and dose, as variations can lead to different disease outcomes.[15]
High Mortality in Control Group Viral dose is too high.Titrate the virus in your specific animal model to determine the appropriate lethal or sublethal dose for your experimental goals.
Animal stress.Minimize animal handling and ensure proper housing conditions to reduce stress, which can impact immune responses.
No Therapeutic Effect Observed Timing of treatment initiation.Initiate this compound treatment as early as possible after infection, as delayed administration can reduce efficacy.
Pharmacokinetic issues.Ensure the dosing regimen is appropriate for the half-life of this compound in your animal model.

Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE Method)

This protocol is a generalized procedure based on standard methods.[1]

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Drug Dilution: Prepare a series of dilutions of this compound in serum-free medium. Also, prepare a vehicle control (e.g., DMSO).

  • Virus Dilution: Dilute the influenza A virus stock to a concentration that will cause a clear cytopathic effect in 2-3 days.

  • Infection: When the MDCK cells are confluent, wash the cells with phosphate-buffered saline (PBS) and infect them with the diluted virus.

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

  • CPE Observation: Observe the cells daily for the appearance of CPE.

  • Data Analysis: After the CPE in the virus control wells is complete, cell viability can be assessed using a dye such as crystal violet or a cell viability assay (e.g., MTT). The EC50 is the concentration of this compound that inhibits the viral CPE by 50%.

In Vivo Murine Model of Influenza A Infection

This protocol is a generalized procedure based on standard methods.[7][11][12]

  • Animal Acclimatization: Acclimatize mice (e.g., BALB/c or C57BL/6) for at least one week before the experiment.

  • Virus Inoculation: Anesthetize the mice and intranasally inoculate them with a predetermined dose of mouse-adapted influenza A virus in a small volume (e.g., 20-50 µL).

  • This compound Preparation: Prepare a suspension or solution of this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Drug Administration: At a specified time post-infection (e.g., 2 hours), administer this compound or the vehicle control via oral gavage. Continue administration at the determined frequency (e.g., once or twice daily) for the duration of the study.

  • Monitoring: Monitor the mice daily for weight loss, clinical signs of illness, and survival for a period of 14-21 days.

  • Viral Titer Determination: At selected time points, a subset of mice can be euthanized, and lung tissue collected to determine viral titers by plaque assay or TCID50.

  • Data Analysis: Analyze the data for statistically significant differences in survival, weight loss, and lung viral titers between the this compound-treated and vehicle control groups.

Visualizations

Onradivir_Mechanism_of_Action cluster_host_cell Host Cell Nucleus cluster_polymerase Influenza A RNA Polymerase Host_pre-mRNA Host pre-mRNA (with 5' cap) PB2 PB2 Host_pre-mRNA->PB2 'Cap-snatching' Viral_mRNA Viral mRNA Viral_Genome_Replication Viral Genome Replication Viral_mRNA->Viral_Genome_Replication PB1 PB1 PA PA PB2->Viral_mRNA Initiates viral transcription This compound This compound This compound->PB2 Inhibits cap-binding

Caption: this compound inhibits influenza A replication by targeting the PB2 subunit.

In_Vitro_Workflow A Seed MDCK cells in 96-well plate C Infect cells with Influenza A virus A->C B Prepare this compound serial dilutions D Add this compound dilutions to infected cells B->D C->D E Incubate for 48-72 hours D->E F Assess Cytopathic Effect (CPE) and cell viability E->F G Calculate EC50 value F->G

Caption: Workflow for determining the in vitro efficacy of this compound.

Troubleshooting_Logic A High variability in results? B In Vitro? A->B Yes C In Vivo? A->C Yes D Check cell density, MOI, and pipetting B->D F Observed cytotoxicity? B->F E Check animal model consistency and administration technique C->E G Lack of efficacy? F->G No H Perform CC50 assay and adjust concentration F->H Yes I Confirm viral strain and compound activity G->I Yes

Caption: A logical approach to troubleshooting common experimental issues.

References

Troubleshooting inconsistent results in Onradivir antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during Onradivir antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel antiviral agent hypothesized to inhibit viral replication by targeting the host cell's Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. It is believed that by modulating this pathway, this compound interferes with the cellular machinery that the virus hijacks for its own replication, thereby reducing viral protein synthesis and subsequent virion assembly.

Q2: Which cell lines are recommended for this compound antiviral assays?

A2: We recommend using cell lines that are known to be susceptible to the virus of interest and have a well-characterized JAK/STAT signaling pathway. Commonly used cell lines include A549 (human lung carcinoma), Vero E6 (African green monkey kidney), and Huh7 (human hepatoma). The optimal cell line may vary depending on the specific virus being studied.

Q3: What is the recommended concentration range for this compound in in vitro assays?

A3: The effective concentration of this compound can vary depending on the cell line and virus. We recommend performing a dose-response curve starting from 0.1 µM to 100 µM to determine the optimal non-toxic and effective concentration for your specific experimental setup.

Q4: How should this compound be stored?

A4: this compound should be stored as a stock solution in DMSO at -20°C for long-term storage and protected from light. For daily use, fresh dilutions in cell culture medium are recommended. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your this compound antiviral assays.

Issue 1: High Variability in Cytotoxicity Assay Results

High variability in cytotoxicity assays can mask the true effect of this compound.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding and verify cell counts using a cell counter.
Edge Effects in Microplates Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity.
Contamination (Mycoplasma) Regularly test cell cultures for mycoplasma contamination, as it can affect cell health and response to treatment. Discard any contaminated cultures.
Inaccurate Drug Dilutions Prepare fresh serial dilutions of this compound for each experiment. Verify the concentration of the stock solution periodically.
Issue 2: Inconsistent Viral Titer Reduction in Plaque Assays

Inconsistent reduction in viral plaques can lead to misinterpretation of this compound's efficacy.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Variable Virus Input (MOI) Ensure the virus stock has a consistent and accurately determined titer. Use a standardized multiplicity of infection (MOI) for all experiments.
Incomplete Neutralization of Antiviral If the assay involves a post-infection treatment washout, ensure complete removal of this compound to prevent continued effects during the plaque formation period.[1]
Suboptimal Overlay Medium The concentration and temperature of the agarose or methylcellulose overlay are critical. Ensure it is not too hot to avoid cell death and not too concentrated to inhibit plaque formation.[2][3]
Cell Monolayer Health Ensure cell monolayers are confluent and healthy at the time of infection. Unhealthy cells can lead to inconsistent plaque formation.[3]
Issue 3: Inconsistent Viral Load Quantification by qPCR

Variable results in quantitative PCR (qPCR) for viral load can compromise the assessment of this compound's antiviral activity.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Poor RNA Quality Use a reliable RNA extraction method and assess RNA quality and quantity before reverse transcription.[4]
Primer/Probe Degradation Store primers and probes in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Suboptimal Annealing Temperature Optimize the annealing temperature for your primers using a gradient PCR to ensure specific amplification.[5]
Pipetting Errors Use calibrated pipettes and filter tips to prevent cross-contamination and ensure accurate reagent dispensing.[4]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range at which this compound is not toxic to the host cells.

Materials:

  • 96-well cell culture plates

  • Host cells (e.g., A549)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 48-72 hours (or a duration relevant to your virus infection model).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Plaque Reduction Assay

This assay quantifies the inhibitory effect of this compound on viral replication.

Materials:

  • 6-well or 12-well cell culture plates

  • Confluent host cell monolayers

  • Virus stock with a known titer

  • This compound

  • Serum-free medium

  • Overlay medium (e.g., 1% methylcellulose or 0.5% agarose in 2x MEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Seed host cells in multi-well plates and grow until a confluent monolayer is formed.

  • Prepare serial dilutions of the virus in serum-free medium.

  • Aspirate the growth medium from the cells and infect the monolayers with 100-200 plaque-forming units (PFU) of the virus.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • During the incubation, prepare different concentrations of this compound in the overlay medium.

  • After adsorption, remove the virus inoculum and wash the cells with PBS.

  • Add the this compound-containing overlay medium to the respective wells. Include a no-drug control.

  • Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

  • Fix the cells with 10% formaldehyde for at least 4 hours.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the no-drug control.

Viral Load Quantification by RT-qPCR

This protocol measures the amount of viral RNA in cell culture supernatants or cell lysates.

Materials:

  • RNA extraction kit

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Virus-specific forward and reverse primers

  • qPCR instrument

Procedure:

  • Treat infected cells with different concentrations of this compound for the desired duration.

  • Harvest the cell culture supernatant or cell lysate.

  • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Perform reverse transcription to synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction with the cDNA, qPCR master mix, and virus-specific primers.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data to determine the viral RNA copy number or relative viral load. Use a standard curve of a known quantity of viral RNA for absolute quantification.

Visualizations

Onradivir_Signaling_Pathway cluster_virus Viral Infection cluster_jak_stat JAK/STAT Pathway Virus Virus Viral_Receptor Viral Receptor Virus->Viral_Receptor Binding & Entry JAK JAK Viral_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Viral_Protein_Synthesis Viral Protein Synthesis Nucleus->Viral_Protein_Synthesis Promotes This compound This compound This compound->JAK Inhibits

Caption: Hypothetical signaling pathway of this compound action.

Troubleshooting_Workflow Start Inconsistent Results Check_Cytotoxicity Review Cytotoxicity Assay Data Start->Check_Cytotoxicity High_Variability High Variability? Check_Cytotoxicity->High_Variability Check_Plaque_Assay Review Plaque Assay Data Inconsistent_Reduction Inconsistent Reduction? Check_Plaque_Assay->Inconsistent_Reduction Check_qPCR Review qPCR Data Inconsistent_Quantification Inconsistent Quantification? Check_qPCR->Inconsistent_Quantification High_Variability->Check_Plaque_Assay No Troubleshoot_Cytotoxicity Follow Cytotoxicity Troubleshooting Guide High_Variability->Troubleshoot_Cytotoxicity Yes Inconsistent_Reduction->Check_qPCR No Troubleshoot_Plaque Follow Plaque Assay Troubleshooting Guide Inconsistent_Reduction->Troubleshoot_Plaque Yes Troubleshoot_qPCR Follow qPCR Troubleshooting Guide Inconsistent_Quantification->Troubleshoot_qPCR Yes Consistent_Results Consistent Results Inconsistent_Quantification->Consistent_Results No Troubleshoot_Cytotoxicity->Consistent_Results Troubleshoot_Plaque->Consistent_Results Troubleshoot_qPCR->Consistent_Results

Caption: General troubleshooting workflow for inconsistent results.

Plaque_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_incubation_staining Incubation & Staining Seed_Cells 1. Seed Host Cells Grow_Monolayer 2. Grow to Confluency Seed_Cells->Grow_Monolayer Prepare_Virus 3. Prepare Virus Dilutions Grow_Monolayer->Prepare_Virus Infect_Cells 4. Infect Monolayers Prepare_Virus->Infect_Cells Adsorption 5. Viral Adsorption (1 hr) Infect_Cells->Adsorption Prepare_this compound 6. Prepare this compound in Overlay Adsorption->Prepare_this compound Add_Overlay 7. Add Overlay Prepare_this compound->Add_Overlay Incubate 8. Incubate (2-5 days) Add_Overlay->Incubate Fix_Stain 9. Fix and Stain Incubate->Fix_Stain Analyze 10. Count Plaques Fix_Stain->Analyze

Caption: Experimental workflow for a plaque reduction assay.

References

Strategies for the long-term storage and handling of Onradivir

Author: BenchChem Technical Support Team. Date: November 2025

Onradivir Technical Support Center

Disclaimer: this compound is a fictional compound. The following information, protocols, and guides are based on established best practices for the handling and long-term storage of sensitive biopharmaceutical and antiviral compounds.

This guide provides researchers, scientists, and drug development professionals with essential information for the effective long-term storage and handling of this compound.

Properties and Storage Conditions

Proper storage is critical to maintain the stability and efficacy of this compound. The compound is supplied as a lyophilized powder and is sensitive to temperature, light, and moisture.

Table 1: Recommended Storage and Handling Parameters for this compound

ParameterLyophilized PowderReconstituted Solution
Storage Temperature -20°C to -80°C-80°C (Recommended)
-20°C (Short-term, up to 1 month)
2-8°C (Short-term, up to 48 hours)
Light Sensitivity Protect from light. Store in the original amber vial.Protect from light. Use amber microcentrifuge tubes for aliquots.
Shelf Life 24 months from the date of manufacture at -20°C.6 months at -80°C.
Freeze-Thaw Cycles N/AAvoid more than one freeze-thaw cycle.
Recommended Solvent Sterile, nuclease-free Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS), pH 7.4.N/A

Frequently Asked Questions (FAQs)

Storage & Stability

Q1: What is the optimal temperature for long-term storage of lyophilized this compound? A1: For long-term storage, lyophilized this compound should be kept at -20°C to -80°C in its original, unopened amber vial to protect it from light and moisture.

Q2: How should I store this compound after reconstitution? A2: Once reconstituted, it is crucial to aliquot the solution into single-use volumes in amber, low-protein-binding microcentrifuge tubes and store them at -80°C. This prevents repeated freeze-thaw cycles which can degrade the compound. For immediate use (within 48 hours), the solution can be stored at 2-8°C.

Q3: How many times can I freeze and thaw the reconstituted this compound solution? A3: It is strongly recommended to avoid any freeze-thaw cycles. Aliquoting the reconstituted solution into volumes appropriate for a single experiment is the best practice. If unavoidable, a maximum of one freeze-thaw cycle is permissible, though a loss of activity may occur.

Q4: What are the visible signs of this compound degradation? A4: For the lyophilized powder, signs of degradation include a change in color from white/off-white to yellow or brown, or a change in texture (e.g., clumping, melting). For the reconstituted solution, signs of degradation or contamination include cloudiness, precipitation, or a change in color.

Handling & Preparation

Q5: What is the recommended procedure for reconstituting this compound? A5: Refer to the detailed "Protocol 1: Reconstitution of Lyophilized this compound" in the Experimental Protocols section. Always use the recommended sterile solvent and allow the powder to dissolve completely with gentle mixing. Avoid vigorous vortexing, as it can cause denaturation.

Q6: Which solvent should I use for reconstitution? A6: The choice of solvent depends on your downstream application. For most cell-based assays, sterile, nuclease-free DMSO is recommended to create a high-concentration stock solution. For in-vivo studies, sterile PBS (pH 7.4) may be more appropriate. Always check the solubility and compatibility with your experimental system.

Q7: Is this compound sensitive to light? A7: Yes, this compound is photosensitive. All handling steps, including reconstitution and aliquoting, should be performed with minimal exposure to light. Use amber vials and tubes, and work in a subdued lighting environment when possible.

Troubleshooting Guide

Q1: My reconstituted this compound solution is cloudy or has visible particulates. What should I do? A1: Cloudiness or precipitation can indicate several issues:

  • Incomplete Dissolution: The powder may not have fully dissolved. Try gently warming the solution to 37°C for a few minutes and swirling gently.

  • Low Solubility: The concentration may be too high for the chosen solvent. Try diluting a small test amount to see if the precipitate dissolves.

  • Contamination: The solvent or vial may have been contaminated. This solution should be discarded.

  • Degradation: The compound may have degraded due to improper storage or handling. It is safest to discard the solution and use a fresh vial.

Q2: I accidentally left a vial of lyophilized this compound at room temperature overnight. Is it still usable? A2: Stability at room temperature is limited. While a brief excursion may not cause complete degradation, a noticeable loss of activity is possible. We recommend running a quality control experiment (see Protocol 3) against a control vial that has been stored correctly before using the material in a critical experiment.

Q3: My experimental results are inconsistent between batches. What could be the cause? A3: Inconsistent results are often linked to handling and storage. Consider the following:

  • Freeze-Thaw Cycles: Are you using a fresh aliquot for each experiment? Re-freezing and thawing a stock solution is a primary cause of activity loss.

  • Solvent Evaporation: If using DMSO, ensure tubes are sealed tightly, as DMSO is hygroscopic and can absorb water, and evaporation can change the stock concentration.

  • Adsorption to Plastics: this compound may adhere to the surface of certain plastics. Use low-protein-binding tubes and pipette tips to minimize loss.

  • Accurate Pipetting: Ensure your pipettes are calibrated, especially when working with small volumes of high-concentration stock solutions.

Troubleshooting_Flow cluster_0 Troubleshooting Inconsistent Results Start Inconsistent Experimental Results Check_Storage Review Storage Conditions: - Temp (-80°C)? - Light Protected? Start->Check_Storage Check_Handling Review Handling Protocol: - Fresh Aliquots Used? - No Freeze-Thaw? Check_Storage->Check_Handling [ Conditions OK ] Result_Storage Action: Discard old stock. Use a new vial stored correctly. Check_Storage->Result_Storage [ No ] Check_Reconstitution Review Reconstitution: - Correct Solvent? - Full Dissolution? Check_Handling->Check_Reconstitution [ Protocol OK ] Result_Handling Action: Prepare new aliquots. Strictly follow single-use protocol. Check_Handling->Result_Handling [ No ] Check_Equipment Check Equipment: - Calibrated Pipettes? - Low-Binding Tubes? Check_Reconstitution->Check_Equipment [ Process OK ] Result_Reconstitution Action: Re-prepare stock solution from a new vial. Check_Reconstitution->Result_Reconstitution [ No ] Result_Equipment Action: Calibrate pipettes. Use recommended consumables. Check_Equipment->Result_Equipment [ No ]

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Objective: To prepare a concentrated stock solution from lyophilized this compound powder.

Materials:

  • Vial of lyophilized this compound (e.g., 10 mg)

  • Sterile, nuclease-free DMSO or PBS (pH 7.4)

  • Calibrated micropipettes and sterile, low-binding tips

  • Laminar flow hood or sterile workspace

Methodology:

  • Before opening, bring the vial of lyophilized this compound to room temperature for 10-15 minutes to prevent moisture condensation.

  • Perform all steps in a sterile environment and with minimal light exposure.

  • Briefly centrifuge the vial at low speed (e.g., 200 x g for 1 minute) to ensure all powder is at the bottom.

  • Carefully unseal the vial.

  • To create a 10 mM stock solution from 10 mg of powder (assuming a fictional molecular weight of 500 g/mol ), add 2 mL of sterile DMSO. Add the solvent slowly down the side of the vial.

  • Reseal the vial and allow it to sit for 5 minutes.

  • Gently swirl or pipette the solution up and down to ensure complete dissolution. Do not vortex.

  • Visually inspect the solution to confirm that no particulates are present. The solution should be clear.

Protocol 2: Aliquoting and Storage of Reconstituted this compound

Objective: To properly store the reconstituted stock solution to maximize stability.

Materials:

  • Reconstituted this compound stock solution

  • Sterile, amber, low-protein-binding microcentrifuge tubes (e.g., 0.5 mL)

  • Calibrated micropipettes and sterile, low-binding tips

Methodology:

  • Immediately after reconstitution, divide the stock solution into single-use aliquots.

  • Choose an aliquot volume based on your typical experimental needs (e.g., 10 µL, 20 µL). This prevents wasting material and avoids freeze-thaw cycles.

  • Dispense the stock solution into the pre-labeled amber microcentrifuge tubes.

  • Securely cap each tube.

  • Place the aliquots in a freezer box and transfer immediately to a -80°C freezer for long-term storage.

  • Maintain a detailed inventory of the aliquots, including concentration and date of preparation.

Onradivir_Workflow cluster_workflow This compound Handling & Experimental Workflow Receive Receive Lyophilized this compound Store_Lyophilized Long-Term Storage (-20°C to -80°C) Receive->Store_Lyophilized Reconstitute Reconstitute Powder (See Protocol 1) Store_Lyophilized->Reconstitute Prepare for Use Aliquot Aliquot into Single-Use Tubes (See Protocol 2) Reconstitute->Aliquot Store_Stock Store Aliquots (-80°C) Aliquot->Store_Stock Experiment_Prep Thaw Single Aliquot (Room Temp, Protected from Light) Store_Stock->Experiment_Prep Day of Experiment Dilute Prepare Working Solution (Dilute in Assay Buffer) Experiment_Prep->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: Standard workflow for handling this compound from receipt to experimental use.

Protocol 3: Quality Control (QC) Bioassay

Objective: To verify the biological activity of an this compound stock solution, particularly if degradation is suspected.

Methodology: This protocol assumes this compound has antiviral properties and its activity can be measured via a cell viability assay (e.g., MTS or MTT) in a virus-infected cell line.

  • Cell Seeding: Seed a susceptible host cell line (e.g., Vero E6) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Prepare Controls:

    • Cell Control: Cells with media only (no virus, no this compound).

    • Virus Control: Cells infected with the target virus (no this compound).

    • Reference Standard: Cells infected with the virus and treated with a previously validated, properly stored batch of this compound.

  • Prepare Test Samples: Create a serial dilution of the this compound batch (the "Test this compound").

  • Infection and Treatment:

    • Infect the appropriate wells with the target virus at a known multiplicity of infection (MOI).

    • Immediately after infection, add the serial dilutions of the "Test this compound" and "Reference Standard" to the respective wells.

  • Incubation: Incubate the plate for a period sufficient for the virus to cause significant cytopathic effect (CPE), typically 48-72 hours.

  • Viability Assay: Add the viability reagent (e.g., MTS) to all wells and incubate according to the manufacturer's instructions.

  • Data Analysis: Read the absorbance at the appropriate wavelength. Calculate the EC50 (half-maximal effective concentration) for both the "Test this compound" and the "Reference Standard".

Table 2: Interpreting QC Bioassay Results

OutcomeInterpretationRecommended Action
EC50 (Test) ≈ EC50 (Reference) The test sample is active and comparable to the standard.Proceed with experiments.
EC50 (Test) > 2x EC50 (Reference) The test sample has significantly reduced activity.Discard the entire batch of the test sample. Use a new vial.
No dose-response observed The test sample is likely inactive.Discard the entire batch. Review storage and handling procedures.

Hypothetical Mechanism of Action

This compound is hypothesized to be a potent inhibitor of a viral-encoded RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. By blocking RdRp, this compound prevents the synthesis of new viral RNA genomes, thereby halting the propagation of the virus.

Signaling_Pathway cluster_pathway Hypothetical this compound Mechanism of Action Virus Virus Entry & Uncoating Viral_RNA Viral RNA Genome (Template) Virus->Viral_RNA RdRp Viral RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp serves as template for Replication Viral RNA Replication RdRp->Replication New_Virus Assembly of New Virions Replication->New_Virus This compound This compound This compound->RdRp inhibits

Caption: this compound as a direct inhibitor of viral RNA-dependent RNA polymerase (RdRp).

Validation & Comparative

A Head-to-Head Comparison of Onradivir and Baloxavir Marboxil: Novel Inhibitors of Influenza Virus Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Shanghai, China – November 8, 2025 – In the ever-evolving landscape of antiviral drug development, two novel inhibitors, onradivir and baloxavir marboxil, have emerged as promising therapeutics against influenza virus. Both drugs target the viral RNA polymerase complex, a crucial enzyme for viral replication, but through distinct mechanisms of action. This guide provides a detailed, head-to-head comparison of their molecular mechanisms, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Introduction to Influenza Polymerase Inhibitors

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). This complex is responsible for both transcription of viral messenger RNA (mRNA) and replication of the viral RNA genome. Its essential and highly conserved nature across influenza A and B viruses makes it an attractive target for antiviral therapy. This compound and baloxavir marboxil represent a new class of antivirals that directly inhibit the function of this critical viral enzyme.

Mechanism of Action: A Tale of Two Subunits

While both this compound and baloxavir marboxil disrupt the influenza virus polymerase, they do so by targeting different subunits and distinct enzymatic activities.

This compound: Targeting the PB2 Subunit's Cap-Binding Function

This compound is a potent inhibitor of the PB2 subunit of the influenza A virus polymerase.[1][2] The primary function of the PB2 subunit is to recognize and bind to the 5' cap structure of host cell pre-mRNAs. This process, known as "cap-binding," is the initial step in "cap-snatching," a mechanism where the virus cleaves the host mRNA cap to use as a primer for the synthesis of its own viral mRNAs.

This compound (also known as ZSP1273) potently binds to the cap-binding domain of the PB2 subunit, thereby preventing the recognition and binding of host cell mRNA caps.[2][3] This direct inhibition of cap-binding effectively halts the entire cap-snatching process, leading to a cessation of viral mRNA transcription and subsequent viral protein synthesis, ultimately inhibiting viral replication.[1][2]

Baloxavir Marboxil: A Prodrug Targeting the PA Subunit's Endonuclease Activity

Baloxavir marboxil is a prodrug that is rapidly hydrolyzed in the body to its active form, baloxavir acid.[4] Baloxavir acid targets the endonuclease activity of the PA subunit of the influenza virus polymerase.[4][5] Following the cap-binding by PB2, the PA subunit is responsible for cleaving the host mRNA downstream of the cap, generating the capped RNA fragments that serve as primers for viral transcription.

Baloxavir acid acts as a selective inhibitor of this cap-dependent endonuclease.[4][5] By binding to the active site of the PA endonuclease, it prevents the cleavage of host pre-mRNAs, thus depriving the virus of the necessary primers for viral mRNA synthesis.[4][5] This inhibition of "cap-snatching" effectively blocks viral gene transcription and replication.[4]

Visualizing the Mechanisms of Action

To illustrate the distinct molecular targets and inhibitory actions of this compound and baloxavir, the following diagrams depict the key steps in influenza virus transcription and where each drug intervenes.

Onradivir_Mechanism cluster_host_cell Host Cell Nucleus cluster_this compound This compound Action Host_pre_mRNA Host pre-mRNA (with 5' cap) Influenza_Polymerase Influenza Virus Polymerase Complex (PB1, PB2, PA) Host_pre_mRNA->Influenza_Polymerase 1. Cap Recognition Viral_mRNA Viral mRNA Influenza_Polymerase->Viral_mRNA 2. Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins 3. Translation This compound This compound PB2_subunit PB2 Subunit (Cap-Binding) This compound->PB2_subunit Binds to PB2_subunit->Host_pre_mRNA Inhibits Cap-Binding Baloxavir_Mechanism cluster_host_cell Host Cell Nucleus cluster_baloxavir Baloxavir Action Host_pre_mRNA Host pre-mRNA (with 5' cap) Influenza_Polymerase Influenza Virus Polymerase Complex (PB1, PB2, PA) Host_pre_mRNA->Influenza_Polymerase 1. Cap-Binding (PB2) Capped_Primer Capped RNA Primer Influenza_Polymerase->Capped_Primer 2. Endonuclease Cleavage (PA) Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA 3. Transcription Initiation Baloxavir Baloxavir Acid PA_subunit PA Subunit (Endonuclease) Baloxavir->PA_subunit Binds to PA_subunit->Capped_Primer Inhibits Cleavage Plaque_Reduction_Assay Seed_Cells 1. Seed MDCK cells in 6-well plates Infect_Cells 2. Infect with Influenza Virus Seed_Cells->Infect_Cells Add_Compound 3. Add serial dilutions of antiviral drug Infect_Cells->Add_Compound Overlay 4. Add semi-solid overlay medium Add_Compound->Overlay Incubate 5. Incubate for 48-72 hours Overlay->Incubate Fix_Stain 6. Fix and stain with crystal violet Incubate->Fix_Stain Count_Plaques 7. Count plaques and calculate EC50 Fix_Stain->Count_Plaques

References

Synergistic, additive, or antagonistic effects of Onradivir with other anti-influenza drugs

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in virology and drug development, this guide provides a comparative analysis of Onradivir, a novel anti-influenza drug, and its potential for synergistic, additive, or antagonistic effects when combined with other established antiviral agents. While direct experimental data on this compound combination therapy is not yet publicly available, this document offers a scientific framework based on the distinct mechanisms of action of current anti-influenza drugs.

This compound (ZSP1273) is a potent inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus RNA polymerase.[1][2] Clinical trials have demonstrated its efficacy as a monotherapy, showing a comparable performance to oseltamivir in reducing the duration of symptoms in patients with uncomplicated influenza A infection.[3][4] The emergence of antiviral resistance underscores the critical need for new therapeutic strategies, including combination therapies that target different stages of the viral life cycle.[5][6] This guide explores the theoretical basis for combining this compound with other anti-influenza drugs and provides the necessary experimental context for future research.

Comparative Analysis of Anti-Influenza Drug Mechanisms

A multi-targeted approach to influenza treatment is a promising strategy to enhance antiviral efficacy and mitigate the risk of drug resistance.[5][6] The following table summarizes the mechanisms of action of this compound and other key anti-influenza drugs, highlighting their distinct targets within the viral replication cycle.

Drug ClassDrug NameTargetMechanism of Action
PB2 Inhibitor This compoundPolymerase Basic 2 (PB2) subunitInhibits the "cap-snatching" process by preventing the binding of host cell mRNA caps, which is essential for the initiation of viral mRNA synthesis.[1][7]
Neuraminidase Inhibitor OseltamivirNeuraminidase (NA)Prevents the release of newly formed virus particles from the surface of infected cells, thereby limiting the spread of infection.[2][8]
Cap-dependent Endonuclease Inhibitor Baloxavir MarboxilPolymerase Acidic (PA) subunitInhibits the endonuclease activity of the PA subunit, another crucial component of the "cap-snatching" mechanism, thus blocking viral transcription.[5][7]
RNA-dependent RNA Polymerase (RdRp) Inhibitor FavipiravirRNA-dependent RNA Polymerase (RdRp)Acts as a purine analogue, causing lethal mutations in the viral RNA during replication.[4][7]

Theoretical Framework for this compound Combination Therapy

The distinct mechanisms of action of these antiviral agents provide a strong rationale for their combined use. By targeting multiple, essential steps in the viral life cycle, combination therapy could potentially lead to synergistic antiviral effects and a higher barrier to the development of resistance.

A diagram illustrating the influenza virus life cycle and the points of intervention for each drug class is presented below.

Influenza_Lifecycle cluster_cell Host Cell cluster_drugs Antiviral Intervention Points Entry Entry & Uncoating Replication Replication & Transcription (Nucleus) Entry->Replication vRNA Assembly Assembly & Budding Replication->Assembly vRNA, Viral Proteins Release Release Assembly->Release This compound This compound (PB2 Inhibitor) This compound->Replication Baloxavir Baloxavir (PA Endonuclease Inhibitor) Baloxavir->Replication Favipiravir Favipiravir (RdRp Inhibitor) Favipiravir->Replication Oseltamivir Oseltamivir (Neuraminidase Inhibitor) Oseltamivir->Release caption Figure 1. Influenza Virus Life Cycle and Antiviral Targets

Caption: Influenza Virus Life Cycle and Antiviral Targets

Experimental Protocols for Assessing Combination Effects

While specific data for this compound is pending, the following outlines a general experimental workflow for evaluating the synergistic, additive, or antagonistic effects of antiviral drug combinations in vitro.

Experimental_Workflow cluster_workflow In Vitro Combination Assay Workflow Cell_Culture 1. Cell Culture (e.g., MDCK cells) Drug_Preparation 2. Drug Preparation (Serial dilutions of this compound and combination drug) Cell_Culture->Drug_Preparation Virus_Infection 3. Virus Infection (Influenza A virus) Drug_Preparation->Virus_Infection Drug_Treatment 4. Drug Treatment (Monotherapy and combination therapy) Virus_Infection->Drug_Treatment Incubation 5. Incubation Drug_Treatment->Incubation Assay 6. Antiviral Activity Assay (e.g., Plaque reduction, Yield reduction, CPE inhibition) Incubation->Assay Data_Analysis 7. Data Analysis (e.g., Combination Index calculation) Assay->Data_Analysis caption Figure 2. General Workflow for In Vitro Antiviral Combination Assay

Caption: General Workflow for In Vitro Antiviral Combination Assay

Key Experimental Methodologies:
  • Cell Lines and Virus Strains: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays. A panel of clinically relevant influenza A virus strains, including seasonal and potentially resistant variants, should be tested.

  • Antiviral Agents: this compound and the selected combination agents (e.g., oseltamivir carboxylate, baloxavir acid, favipiravir) should be prepared in appropriate solvents and serially diluted.

  • Assay Methods:

    • Checkerboard Assay: A matrix of drug concentrations is used to assess the inhibitory effect of the drug combination.

    • Plaque Reduction Assay: This assay measures the ability of the drugs to inhibit the formation of viral plaques, providing a quantitative measure of antiviral activity.

    • Viral Yield Reduction Assay: This method quantifies the amount of infectious virus produced in the presence of the drugs.

    • Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of the drugs to protect cells from virus-induced death.

  • Data Analysis: The Combination Index (CI) is calculated using methods such as the Chou-Talalay method.

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

    • The Dose Reduction Index (DRI) can also be calculated to determine the extent to which the dose of one drug can be reduced when used in combination to achieve the same effect.

Conclusion and Future Directions

The distinct mechanism of action of this compound as a PB2 inhibitor presents a compelling case for its investigation in combination with other anti-influenza drugs that target different viral processes. While clinical and preclinical data on such combinations are eagerly awaited, the theoretical rationale for a synergistic or additive effect is strong. Future research should prioritize in vitro and in vivo studies to quantify the interaction between this compound and other approved antivirals. The experimental framework provided in this guide offers a robust starting point for these crucial investigations, which will be instrumental in developing more effective and resistance-sparing treatment regimens for influenza.

References

Onradivir: A Comparative Analysis of Safety and Tolerability Against Approved Influenza Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and tolerability profile of the novel influenza antiviral, Onradivir, with other approved antiviral agents: oseltamivir, zanamivir, peramivir, and baloxavir marboxil. The information is compiled from published clinical trial data and regulatory assessments to support research and drug development efforts in the field of influenza therapeutics.

Executive Summary

This compound, a novel inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit, has demonstrated comparable efficacy to the neuraminidase inhibitor oseltamivir in treating uncomplicated influenza A infections.[1] Its safety profile is considered acceptable, though characterized by a higher incidence of gastrointestinal side effects, particularly diarrhea, when compared to oseltamivir and placebo.[1] This guide details the available quantitative safety data, outlines the methodologies of the key clinical trials, and provides a visual representation of the safety assessment workflow in clinical development.

Comparative Safety and Tolerability Data

The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from key clinical trials of this compound and other approved influenza antivirals. It is important to note that direct comparison of rates across different trials can be challenging due to variations in study populations, protocols, and adverse event reporting methodologies.

Table 1: Comparison of Common Treatment-Emergent Adverse Events (%) in Adults with Uncomplicated Influenza

Adverse EventThis compound (600 mg QD)[1]Oseltamivir (75 mg BID)[1][2]Zanamivir (10 mg Inhaled BID)[3]Peramivir (600 mg IV Single Dose)[4]Baloxavir Marboxil (Single Dose)[5]Placebo[1][4]
Any Adverse Event 6747Similar to PlaceboSimilar to Placebo< 2555
Diarrhea 4915Not Reported as Common8323
Nausea Not Reported as Common~4-10Not Reported as CommonNot Reported as Common< 3Not Reported as Common
Vomiting Not Reported as Common~4-5Not Reported as CommonNot Reported as Common< 3Not Reported as Common
Headache Not Reported as CommonIncreased Risk vs. PlaceboNot Reported as CommonNot Reported as Common< 3Not Reported as Common
Bronchitis Not Reported as CommonNot Reported as CommonNot Reported as CommonNot Reported as Common2Not Reported as Common

Note: Data for zanamivir and peramivir often report overall adverse event profiles as comparable to placebo without specific percentages for all common events in readily accessible literature.[3][5] Headache with oseltamivir is noted as an increased risk in prophylaxis studies.[2]

Experimental Protocols

Detailed methodologies for the clinical trials cited are crucial for a comprehensive understanding of the safety and tolerability data. Below is a synthesized overview of the typical protocols employed in the evaluation of these antiviral agents.

This compound Phase 3 Clinical Trial (NCT04683406) Methodology[6]
  • Study Design: A multicenter, randomized, double-blind, placebo- and oseltamivir-controlled Phase 3 trial.

  • Participant Population: Adults (18-65 years) with an influenza-like illness, confirmed positive by a rapid influenza A virus antigen test. Key inclusion criteria included fever (axillary temperature ≥38.0°C) and the presence of at least one moderate systemic and one moderate respiratory symptom within 48 hours of onset.

  • Intervention: Participants were randomized to receive one of the following for 5 days:

    • This compound: 600 mg orally, once daily.

    • Oseltamivir: 75 mg orally, twice daily.

    • Matching placebo.

  • Primary Outcome: The primary efficacy outcome was the time to alleviation of all influenza symptoms.

  • Safety Assessment: Safety was a key secondary outcome, evaluated by the frequency and severity of adverse events (AEs), serious adverse events (SAEs), and abnormalities in laboratory tests, vital signs, and electrocardiograms (ECGs). AEs were coded using the Medical Dictionary for Regulatory Activities (MedDRA).

General Methodology for Comparator Antiviral Pivotal Trials

The pivotal clinical trials for oseltamivir, zanamivir, peramivir, and baloxavir marboxil followed similar fundamental designs to the this compound trial, with key variations based on the drug's formulation and administration route.

  • Study Design: Randomized, double-blind, placebo-controlled trials were the standard for establishing efficacy and safety. Some trials also included an active comparator, typically oseltamivir.[4][5][6]

  • Participant Population: Generally, otherwise healthy adults and adolescents with uncomplicated influenza, with symptoms for no more than 48 hours.[4][5][6] High-risk populations were often evaluated in separate studies.

  • Interventions:

    • Oseltamivir: 75 mg oral capsules twice daily for 5 days.[6]

    • Zanamivir: 10 mg (two inhalations) twice daily for 5 days.[3]

    • Peramivir: A single intravenous infusion, typically 600 mg.[4]

    • Baloxavir Marboxil: A single oral dose, weight-based (40 mg or 80 mg).[5]

  • Safety Assessment: Comprehensive safety monitoring included the recording of all adverse events, clinical laboratory evaluations (hematology, chemistry, urinalysis), vital sign measurements, and physical examinations. The relationship of adverse events to the study drug was assessed by the investigators.

Visualizing the Safety Assessment Workflow

The following diagram illustrates a generalized workflow for the assessment of safety and tolerability in a pivotal influenza antiviral clinical trial.

Safety_Assessment_Workflow cluster_screening Patient Screening cluster_treatment Treatment & Monitoring cluster_analysis Data Collection & Analysis cluster_reporting Reporting Screening Screening & Informed Consent InclusionCriteria Inclusion Criteria Met (e.g., Symptom Duration <48h, Positive Flu Test) Screening->InclusionCriteria ExclusionCriteria Exclusion Criteria Not Met (e.g., Severe Illness, Contraindications) InclusionCriteria->ExclusionCriteria Randomization Randomization ExclusionCriteria->Randomization Treatment Drug Administration (e.g., this compound vs. Comparator vs. Placebo) Randomization->Treatment Monitoring Ongoing Monitoring - Adverse Event (AE) Reporting - Vital Signs - Lab Tests (Blood, Urine) - ECGs Treatment->Monitoring DataCollection End of Study Data Collection Monitoring->DataCollection AE_Analysis AE Incidence & Severity Analysis (MedDRA Coding) DataCollection->AE_Analysis Lab_Analysis Laboratory Abnormality Analysis DataCollection->Lab_Analysis SAE_Review Serious AE (SAE) Review DataCollection->SAE_Review BenefitRisk Benefit-Risk Assessment AE_Analysis->BenefitRisk Lab_Analysis->BenefitRisk SAE_Review->BenefitRisk RegulatorySubmission Regulatory Submission (e.g., FDA, EMA) BenefitRisk->RegulatorySubmission

Caption: Generalized workflow for safety and tolerability assessment in influenza antiviral clinical trials.

Conclusion

This compound presents a new therapeutic option for uncomplicated influenza A, with an efficacy profile similar to oseltamivir. Its primary distinguishing feature in terms of tolerability is a notable incidence of diarrhea, which is reported to be generally mild to moderate and self-resolving.[1] Compared to other approved antivirals, the safety profiles vary, with oseltamivir also being associated with gastrointestinal effects, zanamivir carrying a risk of bronchospasm in patients with underlying respiratory disease, and peramivir and baloxavir marboxil generally being well-tolerated.[7] The choice of an antiviral agent will depend on a comprehensive evaluation of its efficacy, safety profile, resistance patterns, and individual patient factors. Continued post-marketing surveillance will be essential to further characterize the real-world safety profile of this compound.

References

A Comparative Analysis of Onradivir and Favipiravir for Severe Influenza: An In Vivo Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of two antiviral agents, onradivir and favipiravir, in the context of severe influenza infections. While direct head-to-head in vivo studies are not yet available, this document synthesizes existing preclinical data to offer a comparative perspective on their mechanisms of action, experimental validation, and performance against various influenza virus strains.

Executive Summary

This compound and favipiravir represent two distinct and promising therapeutic options for influenza, each targeting a crucial component of the viral replication machinery. This compound is a novel inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit, a key player in the cap-snatching process essential for viral transcription.[1][2] Favipiravir, a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp), has a broad spectrum of activity against influenza A, B, and C viruses.[3][4][5] Both agents have demonstrated significant efficacy in animal models, reducing viral loads and improving survival rates in severe influenza infections. This guide will delve into the available in vivo data for each drug, presenting their experimental protocols and quantitative outcomes in a structured format to facilitate a comparative assessment.

Mechanism of Action

The distinct mechanisms of action of this compound and favipiravir are a critical consideration in their potential therapeutic application, including combination therapies.

This compound targets the PB2 subunit of the influenza A virus polymerase.[1] This subunit is responsible for binding to the 5'-cap of host pre-mRNAs, an initial and essential step in the "cap-snatching" mechanism that allows the virus to hijack the host's cellular machinery for the transcription of its own genetic material.[2] By inhibiting the PB2 subunit, this compound effectively blocks viral gene transcription and replication.[1]

Favipiravir, on the other hand, is a prodrug that is intracellularly converted to its active form, favipiravir-RTP.[3][6] This active metabolite then selectively inhibits the RNA-dependent RNA polymerase (RdRp) enzyme of the influenza virus.[3][6] This inhibition is thought to occur through two primary mechanisms: the termination of the elongating RNA strand and lethal mutagenesis, where the incorporation of favipiravir-RTP into the viral RNA leads to an accumulation of non-viable mutations.[6]

G cluster_this compound This compound Mechanism of Action This compound This compound PB2 Influenza A PB2 Subunit This compound->PB2 Inhibits CapSnatching Cap-Snatching PB2->CapSnatching Mediates Viral_mRNA_Synth Viral mRNA Synthesis CapSnatching->Viral_mRNA_Synth Initiates Replication Viral Replication Viral_mRNA_Synth->Replication G cluster_favipiravir Favipiravir Mechanism of Action Favipiravir Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active) Favipiravir->Favipiravir_RTP Intracellular Conversion RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibits RNA_Elongation RNA Chain Elongation RdRp->RNA_Elongation Lethal_Mutagenesis Lethal Mutagenesis RdRp->Lethal_Mutagenesis Viral_Replication_Inhibition Viral Replication Inhibition RNA_Elongation->Viral_Replication_Inhibition Lethal_Mutagenesis->Viral_Replication_Inhibition G cluster_onradivir_workflow This compound In Vivo Experimental Workflow Animal_Model Mouse or Ferret Model Infection Influenza A Virus Infection (e.g., H1N1, H3N2) Animal_Model->Infection Treatment This compound Administration (Dose-ranging) Infection->Treatment Monitoring Monitoring of Survival and Clinical Signs Treatment->Monitoring Viral_Load Quantification of Viral Titers (e.g., Lung, Nasal Turbinates) Treatment->Viral_Load Outcome Efficacy Assessment Monitoring->Outcome Viral_Load->Outcome G cluster_favipiravir_workflow Favipiravir In Vivo Experimental Workflow Animal_Selection Select Animal Model (e.g., BALB/c, C57BL/6) Virus_Challenge Intranasal Infection with Influenza Virus Strain Treatment_Regimen Oral Administration of Favipiravir (Varied Doses and Durations) Data_Collection Monitor Survival, Weight Loss Collect Tissue for Viral Load Analysis Analyze Survival Curves Quantify Viral Titers Assess Lung Pathology Conclusion Determine Efficacy

References

Comparative analysis of the cost-effectiveness of Onradivir for seasonal flu treatment

Author: BenchChem Technical Support Team. Date: November 2025

A new antiviral contender, Onradivir, has entered the arena for seasonal influenza treatment, demonstrating comparable efficacy to the established drug oseltamivir in clinical trials. While a definitive cost-effectiveness analysis awaits the release of this compound's market price, a comprehensive review of its clinical performance and the economic burden of influenza suggests a promising potential to reduce the significant societal and healthcare costs associated with the seasonal virus.

This compound, a novel polymerase basic protein 2 (PB2) inhibitor, has shown potent antiviral activity against influenza A virus strains.[1] Developed by Zhongsheng Pharmaceutical, this first-in-class drug offers a new mechanism of action to combat a virus notorious for its ability to develop resistance to existing treatments.[1] Its recent approval in China marks a significant step in expanding the therapeutic options for uncomplicated influenza.

Clinical Efficacy: A Head-to-Head Comparison

Recent Phase 3 clinical trials have provided a direct comparison of this compound's performance against both a placebo and the widely used neuraminidase inhibitor, oseltamivir. The data reveals that this compound is effective in reducing the duration of influenza symptoms.

A large-scale Phase 3 trial demonstrated that this compound significantly shortened the time to symptom alleviation in adults with uncomplicated influenza A compared to a placebo.[2] Notably, its efficacy was found to be similar to that of oseltamivir.[2]

Treatment GroupMedian Time to Symptom Alleviation (Hours)
This compound (600 mg once daily)38.83
Oseltamivir (75 mg twice daily)42.17
Placebo63.35

Data from a Phase 3, randomized, double-blind, placebo- and oseltamivir-controlled trial.[2]

In a Phase 2 trial, various doses of this compound were tested against a placebo. The 600 mg once-daily regimen was identified as the most effective, showing a statistically significant reduction in the median time to symptom alleviation.[3]

Treatment GroupMedian Time to Symptom Alleviation (Hours)
This compound (600 mg once daily)40.05
This compound (400 mg twice daily)54.87
This compound (200 mg twice daily)46.92
Placebo62.87

Data from a Phase 2, multicenter, double-blind, randomized, placebo-controlled trial.[3]

Safety and Tolerability

This compound has demonstrated an acceptable safety profile in clinical trials. The most commonly reported side effect is diarrhea, which was observed more frequently in the this compound group compared to both placebo and oseltamivir groups.[2] However, these events were generally mild and transient.[2]

Treatment GroupIncidence of Adverse Events (%)Most Common Adverse Event
This compound67%Diarrhea (40%)
Oseltamivir47%Not specified
Placebo55%Not specified

Data from a Phase 3 clinical trial.[2]

The Economic Burden of Seasonal Influenza

A comprehensive evaluation of a new influenza treatment's cost-effectiveness must consider the substantial economic impact of the illness. The societal costs of seasonal flu are multifaceted, encompassing both direct medical costs and indirect costs.

Direct medical costs include:

  • Hospitalizations

  • Outpatient visits

  • Medications

Indirect costs , which often constitute the larger portion of the economic burden, include:

  • Lost productivity due to absenteeism

  • Reduced productivity while working (presenteeism)

Studies have shown that the annual economic burden of influenza in the United States is estimated to be in the tens of billions of dollars.[4] In the United Kingdom, seasonal flu is associated with an estimated £644 million loss to the economy annually due to lost productivity.

A Discussion on Potential Cost-Effectiveness

While the absence of this compound's price precludes a formal cost-effectiveness calculation, a qualitative analysis based on its clinical profile suggests a favorable outlook. By shortening the duration of illness, this compound has the potential to reduce both direct and indirect costs associated with influenza.

A reduction in the length of sickness can lead to:

  • Fewer doctor visits and hospitalizations, thereby lowering direct medical costs.

  • A quicker return to work, mitigating the indirect costs of lost productivity.

The comparable efficacy of this compound to oseltamivir suggests that its cost-effectiveness will be heavily dependent on its pricing strategy. If priced competitively with or lower than generic oseltamivir, this compound could present a highly cost-effective treatment option. The price of a standard course of generic oseltamivir can range from approximately $18 to over $100 in the United States.

Furthermore, as a new class of antiviral, this compound may play a crucial role in combating antiviral resistance, a growing concern with existing influenza treatments. The availability of an effective alternative with a different mechanism of action is a significant public health benefit that adds to its overall value.

Experimental Protocols

The clinical data presented in this guide is based on rigorous, well-designed clinical trials. The following provides an overview of the methodologies employed in the key studies cited.

Phase 3 Clinical Trial Protocol
  • Study Design: A multicenter, randomized, double-blind, placebo- and oseltamivir-controlled trial.

  • Participants: Adults aged 18-65 with a confirmed influenza A infection, presenting within 48 hours of symptom onset.

  • Intervention: Participants were randomly assigned to one of three groups:

    • This compound: 600 mg orally, once daily for 5 days.

    • Oseltamivir: 75 mg orally, twice daily for 5 days.

    • Placebo: Orally for 5 days.

  • Primary Outcome: Time to alleviation of all influenza symptoms.

  • Safety Assessment: Monitoring and recording of all adverse events throughout the study period.

Phase 2 Clinical Trial Protocol
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.[3]

  • Participants: Healthy adults aged 18 to 65 with a confirmed flu infection, enrolled within 48 hours of symptom onset.

  • Intervention: Participants were randomized to one of four groups:

    • This compound: 200 mg twice a day.

    • This compound: 400 mg twice a day.

    • This compound: 600 mg once a day.

    • Placebo.

  • Primary Outcome: Time to alleviation of influenza symptoms.[3]

  • Safety Assessment: Evaluation of treatment-emergent adverse events.[3]

Visualizing the Science

To better understand the context of this compound's role in influenza treatment, the following diagrams illustrate its mechanism of action and the workflow of a typical comparative clinical trial.

Onradivir_Mechanism_of_Action cluster_virus Influenza A Virus cluster_host Host Cell Viral_RNA_Polymerase Viral RNA Polymerase Complex (PA, PB1, PB2) Viral_mRNA_Synthesis Viral mRNA Synthesis Viral_RNA_Polymerase->Viral_mRNA_Synthesis PB2_Subunit PB2 Subunit Host_mRNA Host Pre-mRNA PB2_Subunit->Host_mRNA Capped_Fragment 5' Capped Fragment Host_mRNA->Capped_Fragment Cap-snatching Capped_Fragment->Viral_mRNA_Synthesis Viral_Replication Viral Replication Viral_mRNA_Synthesis->Viral_Replication This compound This compound This compound->PB2_Subunit

Caption: Mechanism of action of this compound.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Influenza-like illness, within 48h of onset) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_A This compound (e.g., 600mg once daily) Randomization->Treatment_A Treatment_B Comparator (e.g., Oseltamivir) Randomization->Treatment_B Treatment_C Placebo Randomization->Treatment_C Treatment_Period 5-Day Treatment Period Treatment_A->Treatment_Period Treatment_B->Treatment_Period Treatment_C->Treatment_Period Data_Collection Daily Symptom & Safety Monitoring Treatment_Period->Data_Collection Follow_Up Post-Treatment Follow-Up Data_Collection->Follow_Up Data_Analysis Data Analysis (Efficacy & Safety) Follow_Up->Data_Analysis Results Trial Results Data_Analysis->Results

Caption: Workflow of a comparative clinical trial.

Conclusion

This compound represents a valuable new tool in the management of seasonal influenza, offering efficacy comparable to oseltamivir with a novel mechanism of action. While a definitive cost-effectiveness analysis is pending the release of its pricing, its ability to shorten the duration of illness suggests a strong potential to reduce the significant economic burden of influenza. For researchers, scientists, and drug development professionals, the emergence of this compound underscores the importance of continued innovation in antiviral therapies to address both the clinical and economic challenges posed by seasonal influenza. Future economic modeling will be crucial to fully elucidate the cost-effectiveness of this compound and guide its optimal use in clinical practice.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Onradivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of Onradivir (also known as ZSP1273), a potent small molecule inhibitor of the influenza A virus RNA polymerase. As a biologically active chemical compound, stringent adherence to safety protocols is paramount to protect laboratory personnel from potential exposure and to ensure the integrity of research activities. The following procedural guidance is based on established best practices for handling chemical compounds of this nature in a laboratory setting. A substance-specific risk assessment should always be conducted prior to handling.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the primary barrier against direct exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile Gloves (double-gloving recommended)- Disposable Gown- Safety Glasses with Side Shields- N95 RespiratorPrevents inhalation of fine particles and skin contact.
Solution Preparation and Handling - Nitrile Gloves- Disposable Gown- Chemical Splash Goggles- Face Shield (if splash risk is high)Protects against skin and eye contact with the dissolved compound.
Cell Culture and In Vitro Assays - Nitrile Gloves- Laboratory Coat- Safety GlassesStandard laboratory practice to prevent contamination and minimal exposure.
Spill Cleanup - Nitrile Gloves (double-gloving)- Impervious Gown- Chemical Splash Goggles- Face Shield- N95 Respirator (for powder spills)Provides comprehensive protection during emergency response.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize the risk of exposure and contamination. The following workflow outlines the key procedural steps.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Controlled Handling Area gather_ppe Assemble and Inspect Required PPE prep_area->gather_ppe review_sds Review Substance-Specific Safety Data Sheet (if available) gather_ppe->review_sds don_ppe Don PPE Correctly review_sds->don_ppe handle_compound Handle this compound in a Ventilated Enclosure (e.g., Fume Hood) don_ppe->handle_compound decontaminate Decontaminate Work Surfaces handle_compound->decontaminate doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe dispose_waste Dispose of Waste According to Protocol doff_ppe->dispose_waste cluster_compound Physical State of this compound cluster_controls Primary Safety Controls Solid Solid (Powder) Engineering Engineering Controls (Fume Hood) Solid->Engineering PPE_Solid PPE (Gloves, Gown, Eye Protection, Respirator) Solid->PPE_Solid Liquid Liquid (Solution) Liquid->Engineering PPE_Liquid PPE (Gloves, Gown, Eye Protection) Liquid->PPE_Liquid

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.